NPEC-caged-LY379268
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H16N2O9 |
|---|---|
Molekulargewicht |
380.31 g/mol |
IUPAC-Name |
(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11+,12+,16+/m1/s1 |
InChI-Schlüssel |
AHJQYZMYVTZSGT-LDVDLCPVSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@@H]2[C@H]3C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
NPEC-caged-LY379268: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NPEC-caged-LY379268, a photolabile derivative of the potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, LY379268. This document details its mechanism of action, key experimental protocols, and the underlying signaling pathways, designed to equip researchers with the necessary information for its effective application in neuroscience research.
Core Concepts: The Power of Caged Compounds
Caged compounds are powerful tools that provide precise spatiotemporal control over the release of bioactive molecules.[1] A biologically active molecule is rendered temporarily inert by a photolabile protecting group, the "cage." Upon exposure to a specific wavelength of light, this cage is cleaved, releasing the active molecule in a controlled manner. This technology is particularly advantageous in neuroscience for mimicking the rapid and localized nature of neurotransmitter signaling.
This compound applies this principle to LY379268, a highly selective agonist for mGluR2 and mGluR3. This allows for the precise photo-activation of these receptors, enabling detailed studies of their role in synaptic transmission, neuronal excitability, and plasticity.
The Components: NPEC Cage and LY379268
The NPEC Photocage
The 1-(2-nitrophenyl)ethyl (NPEC) cage is a commonly used photolabile protecting group. Its key features are summarized in the table below.
| Property | Value/Description |
| Full Chemical Name | 1-(2-nitrophenyl)ethyl |
| Photolysis Wavelength | ~360 nm (near-UV light)[1] |
| Photolysis Byproducts | 2-nitrosoacetophenone and a proton (H+) |
| Release Kinetics | Relatively slow (millisecond to second timescale)[1] |
| Key Advantage | High stability against hydrolysis, preventing premature uncaging. |
The photolysis of the NPEC cage is a multi-step process initiated by the absorption of a UV photon. This triggers an intramolecular rearrangement, leading to the cleavage of the bond linking the cage to the active molecule. It is crucial to consider the potential biological effects of the photolysis byproducts in experimental design, although they are generally considered to be biologically inert at the concentrations produced during typical experiments.
LY379268: The mGluR2/3 Agonist
LY379268 is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission.
| Property | Value/Description |
| Full Chemical Name | (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
| Receptor Target | Group II metabotropic glutamate receptors (mGluR2 and mGluR3) |
| EC₅₀ for hmGlu₂ | 2.69 nM |
| EC₅₀ for hmGlu₃ | 4.48 nM |
| Primary Effect | Inhibition of glutamate release from presynaptic terminals. |
| Therapeutic Potential | Investigated for neuroprotective, anxiolytic, and antipsychotic effects. |
Mechanism of Action: From Light Pulse to Cellular Response
The mechanism of action of this compound can be broken down into two main stages: photolysis and receptor activation.
dot
Caption: Workflow of this compound action.
Upon illumination with ~360 nm UV light, the NPEC cage on this compound is cleaved, releasing active LY379268. This active molecule then binds to and activates presynaptic and postsynaptic mGluR2/3. These receptors are coupled to the Gαi/o subunit of G-proteins.[2][3] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release, primarily glutamate.
dot
Caption: Presynaptic mGluR2/3 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine Desired Concentration: Calculate the required mass of this compound based on the desired stock concentration (e.g., 10-50 mM).
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Electrophysiology with this compound
This protocol provides a general framework for using this compound in brain slice electrophysiology.
dot
Caption: Electrophysiology workflow with caged compounds.
Materials:
-
Brain slice preparation setup
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch-clamp electrophysiology rig with a UV light source (e.g., flash lamp or laser) coupled to the microscope.
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest according to standard laboratory protocols.
-
Solution Preparation: Prepare aCSF and bubble with 95% O₂/5% CO₂. Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM).
-
Recording Setup: Establish a stable whole-cell recording from a neuron of interest.
-
Application of Caged Compound: Perfuse the brain slice with the aCSF containing this compound. Allow for an equilibration period (e.g., 10-15 minutes).
-
Photolysis: Position the UV light source to illuminate the area of interest (e.g., a specific dendritic region or presynaptic terminal). Deliver a brief pulse of UV light (e.g., 1-10 ms) to uncage LY379268.
-
Data Acquisition: Record the resulting changes in neuronal activity, such as inhibitory postsynaptic currents (IPSCs) or a reduction in excitatory postsynaptic currents (EPSCs).
Calcium Imaging with this compound
This protocol outlines the use of this compound in conjunction with calcium imaging to study the effects of mGluR2/3 activation on intracellular calcium dynamics.
dot
Caption: Calcium imaging workflow with caged compounds.
Materials:
-
Cultured neurons or acute brain slices
-
Calcium indicator dye (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution
-
Fluorescence microscope equipped with a UV light source for uncaging and appropriate excitation/emission filters for the calcium indicator.
Procedure:
-
Cell Loading: Load the cells with the chosen calcium indicator according to the manufacturer's protocol.
-
Solution Preparation: Prepare the imaging buffer and add this compound to the desired final concentration.
-
Baseline Imaging: Acquire a baseline fluorescence recording to establish the resting intracellular calcium level.
-
Application of Caged Compound: Perfuse the cells with the buffer containing this compound and allow for equilibration.
-
Photolysis: Focus the UV light source on the cell or region of interest and deliver a brief light pulse to uncage LY379268.
-
Data Acquisition: Record the changes in fluorescence intensity following photolysis, which correspond to changes in intracellular calcium concentration.
Quantitative Data Summary
Quantitative data for this compound is not extensively reported in the literature. The following tables provide data for the parent compound, LY379268, and general properties of the NPEC caging group.
Table 1: Pharmacological Properties of LY379268
| Parameter | Value | Reference |
| Target | mGluR2 / mGluR3 | |
| EC₅₀ (hmGlu₂) | 2.69 nM | |
| EC₅₀ (hmGlu₃) | 4.48 nM |
Table 2: Photophysical Properties of the NPEC Cage (General)
| Parameter | Value | Reference |
| Optimal Uncaging Wavelength | ~360 nm | [1] |
| Quantum Yield (Φ) | Not widely reported for this compound. For a related compound, NPPOC, Φ is 0.41 in methanol. | |
| Molar Extinction Coefficient (ε) | Not widely reported for this compound. For NPPOC at 365 nm, ε is ~230 M⁻¹cm⁻¹. |
Conclusion
This compound is a valuable research tool that enables the precise optical control of group II metabotropic glutamate receptors. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can gain deeper insights into the complex roles of mGluR2 and mGluR3 in neuronal function and dysfunction. While specific quantitative data for this particular caged compound is limited, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a variety of neuroscience applications.
References
NPEC-caged-LY379268: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPEC-caged-LY379268 is a photolabile derivative of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The attachment of the 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon exposure to near-UV light, the NPEC cage is cleaved, releasing the active LY379268 with precise spatiotemporal control. This property makes this compound a valuable tool in neuroscience research for studying the physiological roles of mGluR2/3 in complex biological systems. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and relevant experimental considerations for this compound.
Chemical Properties
A summary of the key chemical and physical properties of this compound and its parent compound, LY379268, is provided below for easy reference and comparison.
| Property | This compound | LY379268 |
| Full Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
| Molecular Formula | C₁₆H₁₆N₂O₉[1] | C₇H₉NO₅ |
| Molecular Weight | 380.31 g/mol [1] | 187.15 g/mol |
| Purity | Not explicitly reported, typically >95% for research-grade compounds | ≥99% |
| Solubility | Not explicitly reported, expected to have moderate aqueous solubility | Water: 20 mM, 1eq. NaOH: 100 mM |
| EC₅₀ (mGluR2) | Inactive until uncaged | 2.69 nM |
| EC₅₀ (mGluR3) | Inactive until uncaged | 4.48 nM |
| Appearance | Likely a solid | Solid |
| Storage | Store at -20°C, protect from light | Store at 4°C |
Synthesis of this compound: A Proposed Protocol
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Protection of Carboxylic Acids in LY379268
-
Dissolve LY379268 in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the carboxylic acids.
-
Add a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to protect the carboxylic acid functionalities as tert-butyl esters.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.
-
Purify the di-protected LY379268 by column chromatography.
Step 2: Synthesis of NPEC-Chloroformate (NPEC-Cl)
-
Dissolve 1-(2-nitrophenyl)ethanol in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield NPEC-chloroformate. This reagent is moisture-sensitive and should be used immediately or stored under inert conditions.
Step 3: Caging Reaction
-
Dissolve the di-protected LY379268 in a dry, aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0°C and slowly add a solution of freshly prepared NPEC-chloroformate.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring for the formation of the N-acylated product by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the protected this compound by column chromatography.
Step 4: Deprotection
-
Dissolve the purified, protected this compound in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the tert-butyl ester protecting groups.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
Purify the final product, this compound, by high-performance liquid chromatography (HPLC).
Photolysis (Uncaging) of this compound
The release of active LY379268 from its caged form is achieved through photolysis, typically using near-UV light. The NPEC group is known to have a slower photorelease rate compared to some other caging groups, with reported dark rates around 10-20 s⁻¹ at physiological pH.
Photolysis Reaction
Caption: Photolytic release of active LY379268 from its caged form.
Experimental Considerations for Photolysis
-
Wavelength: The optimal wavelength for uncaging NPEC compounds is in the near-UV range, typically around 350-360 nm.
-
Light Source: A variety of light sources can be used, including mercury arc lamps, xenon flash lamps, and lasers. The choice of light source will depend on the specific experimental requirements for temporal and spatial resolution.
-
Byproducts: The photolysis of NPEC-caged compounds generates byproducts, including 2-nitrosoacetophenone.[2] It is crucial to perform control experiments to ensure that these byproducts do not have unintended biological effects in the experimental system.
-
Phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the minimum light intensity and duration necessary to achieve the desired level of uncaging while minimizing phototoxicity.
Mechanism of Action: Group II Metabotropic Glutamate Receptor Signaling
Upon uncaging, LY379268 acts as a selective agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.
mGluR2/3 Signaling Pathway
References
The Precision of Light: A Technical Guide to Photolabile Protecting Groups for Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience, the ability to control neural communication with high spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to release neurotransmitters at specific locations and times using light. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for the application of caged neurotransmitters, with a focus on glutamate, GABA, dopamine, and serotonin.
Introduction to Photolabile Protecting Groups in Neuroscience
The fundamental principle behind caged neurotransmitters lies in the temporary inactivation of a bioactive molecule by covalently attaching a PPG.[1] This renders the neurotransmitter biologically inert until a pulse of light cleaves the bond, liberating the active signaling molecule in its native form.[1] This "uncaging" process allows for the precise mimicry of synaptic transmission, enabling researchers to probe the function of individual synapses, map neural circuits, and investigate the complex signaling cascades that underpin brain function.
The ideal PPG for neurobiological applications should possess several key characteristics:
-
High Photolysis Efficiency: A high quantum yield (Φ) and a large two-photon absorption cross-section (δu) are crucial for efficient uncaging with minimal light exposure, thereby reducing the risk of phototoxicity.
-
Wavelength Specificity: The PPG should be sensitive to a specific wavelength of light, ideally in a range that minimizes tissue scattering and absorption by endogenous molecules. Two-photon excitation, which utilizes near-infrared light, offers significant advantages in this regard, allowing for deeper tissue penetration and highly localized uncaging.
-
Biological Inertness: The caged compound and the photolyzed caging group should be biologically inactive and non-toxic, ensuring that any observed effects are solely attributable to the released neurotransmitter.
-
Chemical Stability: The caged compound must be stable in physiological solutions to prevent premature release of the neurotransmitter.
-
Rapid Release Kinetics: The uncaging process should be rapid, ideally on a sub-millisecond timescale, to mimic the fast kinetics of synaptic transmission.
Quantitative Data on Caged Neurotransmitters
The selection of an appropriate caged neurotransmitter is a critical step in experimental design. The following tables summarize the key photophysical properties of commonly used PPGs for glutamate, GABA, dopamine, and serotonin, allowing for a direct comparison of their performance characteristics.
Table 1: Photophysical Properties of Caged Glutamate
| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |
| MNI-Glutamate | 4-methoxy-7-nitroindolinyl | ~350 | 0.085 | ~720 | 0.06 |
| RuBi-Glutamate | Ruthenium-bipyridine | ~450 | ~0.1 | ~800 | Not Widely Reported |
| CDNI-Glutamate | 4-carboxymethoxy-5,7-dinitroindolinyl | ~350 | ~0.5 | ~720 | Not Widely Reported |
| DEAC450-Glu | 7-diethylaminocoumarin | ~450 | Not Widely Reported | ~900 | Not Widely Reported |
Table 2: Photophysical Properties of Caged GABA
| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |
| CDNI-GABA | 4-carboxymethoxy-5,7-dinitroindolinyl | Not Widely Reported | 0.6 | ~720 | Not Widely Reported |
| DEAC450-GABA | 7-diethylaminocoumarin | ~450 | 0.39 | ~900 | Not Widely Reported |
| Bis-CNB-GABA | N,O-bis(2-nitrobenzyl) | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Table 3: Photophysical Properties of Caged Dopamine
| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |
| NPEC-caged-dopamine | 1-(2-nitrophenyl)ethyl | ~350 | Not Widely Reported | ~720-740 | Low |
| CyHQ-O-DA | 8-cyano-7-hydroxyquinolinyl | 365 | 0.19 | Not Widely Reported | Similar to RuBi-DA |
| RuBi-Dopa | Ruthenium-bipyridine | ~450 | ~0.1 | ~800 | Not Widely Reported |
Table 4: Photophysical Properties of Caged Serotonin
| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |
| O-CNB-5HT | α-carboxy-2-nitrobenzyl | ~337 | 0.03 | Not Widely Reported | Not Widely Reported |
| RuBi-5-HT | Ruthenium-bipyridine | ~450 | High | Not Widely Reported | Not Widely Reported |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a common caged compound and the application of caged neurotransmitters in a typical neuroscience experiment.
Synthesis of MNI-caged L-Glutamate
This protocol outlines a common synthetic route for MNI-caged L-glutamate.
Materials:
-
L-glutamic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-Methoxy-7-nitroindoline
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of L-glutamic acid:
-
Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add (Boc)₂O and stir at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-protected glutamic acid.
-
-
Esterification with 4-Methoxy-7-nitroindoline:
-
Dissolve Boc-protected glutamic acid, 4-methoxy-7-nitroindoline, and DMAP in anhydrous DCM.
-
Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer with MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the fully protected caged glutamate.
-
-
Deprotection:
-
Dissolve the purified product in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the final product, MNI-caged L-glutamate, by recrystallization or HPLC.
-
Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiology and two-photon uncaging experiments.[2][3][4]
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated cutting solution until the liver is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
-
Recovery:
Whole-Cell Patch-Clamp Recording and Two-Photon Uncaging
This protocol details the procedure for performing whole-cell patch-clamp recordings from a neuron in an acute brain slice while simultaneously delivering a caged neurotransmitter via two-photon uncaging.[5][6][7][8]
Materials:
-
Two-photon microscope with a Ti:Sapphire laser
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
-
Internal solution for the patch pipette (containing a fluorescent dye for visualization)
-
Caged neurotransmitter dissolved in aCSF
-
Perfusion system
Procedure:
-
Slice Preparation and Mounting:
-
Prepare acute brain slices as described in Protocol 3.2.
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Pull a glass micropipette and fill it with the internal solution.
-
Under visual guidance (e.g., DIC optics), approach a target neuron with the micropipette.
-
Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.
-
-
Application of Caged Neurotransmitter:
-
Switch the perfusion to aCSF containing the desired concentration of the caged neurotransmitter.
-
Allow the slice to equilibrate in the caged compound solution for at least 10-15 minutes.
-
-
Two-Photon Uncaging:
-
Visualize the patched neuron and its dendrites using two-photon imaging of the fluorescent dye in the internal solution.
-
Position the uncaging laser spot at the desired location (e.g., a dendritic spine).
-
Deliver a short pulse of the uncaging laser (e.g., 0.5-2 ms) at the appropriate wavelength for the chosen PPG.
-
Record the resulting postsynaptic potential or current using the patch-clamp amplifier.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language for Graphviz, illustrate key neurotransmitter signaling pathways and a typical experimental workflow for two-photon uncaging.
Neurotransmitter Signaling Pathways
Experimental Workflow
Conclusion
Photolabile protecting groups have revolutionized the study of neurotransmission, providing an unprecedented level of control over the activation of neural circuits. The continued development of novel caging groups with improved photophysical properties, along with advancements in optical technologies, promises to further expand the utility of this powerful technique. This guide serves as a foundational resource for researchers seeking to harness the precision of light to unravel the complexities of the brain. By carefully selecting the appropriate caged neurotransmitter and meticulously executing the experimental protocols, scientists can continue to make groundbreaking discoveries in the field of neuroscience.
References
- 1. frontiersin.org [frontiersin.org]
- 2. precisionary.com [precisionary.com]
- 3. Acute brain slice preparation and electrophysiology [bio-protocol.org]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. axolbio.com [axolbio.com]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to NPEC-caged-LY379268 for Studying Glutamate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NPEC-caged-LY379268, a powerful tool for the precise spatiotemporal investigation of glutamate (B1630785) signaling pathways. By combining the selective mGluR2/3 agonism of LY379268 with the photo-removable NPEC caging group, researchers can optically control the activation of a key inhibitory feedback loop in the glutamatergic system. This enables detailed studies of synaptic function, plasticity, and the therapeutic potential of targeting group II metabotropic glutamate receptors.
Core Concepts: Glutamate Signaling and LY379268
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting through both ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2][3] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups.[1][4]
This compound is a selective agonist for Group II mGluRs, which includes mGluR2 and mGluR3.[5][6][7] These receptors are typically located on presynaptic terminals, where their activation provides a negative feedback mechanism to inhibit the release of glutamate.[1][4] This modulation of excitatory transmission has made Group II mGluR agonists like LY379268 promising therapeutic targets for conditions associated with glutamate dysfunction, such as anxiety and schizophrenia.[4]
The "caged" version of this compound incorporates a photolabile (N)-1-(2-nitrophenyl)ethyl (NPEC) group, rendering the LY379268 molecule biologically inactive.[8][9] Upon illumination with UV light, this protective group is cleaved, releasing the active LY379268 with high temporal and spatial precision. This allows researchers to mimic the phasic activity of neuronal systems and dissect the precise role of mGluR2/3 activation in specific circuits and cellular compartments.[8]
Data Presentation: Compound Properties
Quantitative data for LY379268 and the general photochemical properties of NPEC-caged compounds are summarized below.
Table 1: Pharmacological Properties of LY379268
| Property | Value | Receptor Target(s) |
| EC₅₀ | 2.69 nM | mGluR2[10] |
| 4.48 nM | mGluR3[10] | |
| Action | Agonist | Group II mGluRs[4][10] |
| Molecular Formula | C₁₆H₁₆N₂O₉ | N/A |
| Molecular Weight | 380.31 | N/A |
Table 2: General Photochemical Properties of NPEC-Caged Compounds
| Property | Description |
| Caging Group | (N)-1-(2-nitrophenyl)ethyl (NPEC) |
| Activation Wavelength | ~360 nm UV light[8] |
| Release Mechanism | Photolysis cleaves the NPEC group, releasing the active molecule. |
| Key Advantage | Allows for precise spatiotemporal control of agonist delivery.[8] |
Signaling Pathways and Mechanisms
Activation of presynaptic mGluR2/3 by LY379268 initiates a G-protein-mediated signaling cascade that ultimately suppresses glutamate release. This is a critical feedback mechanism to prevent excessive synaptic excitation.[4] Downstream effects of mGluR2/3 activation can also include the modulation of signaling pathways like the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory.[10]
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. benchchem.com [benchchem.com]
- 9. A Chemically Stable Photocaged Noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuronal Secrets: A Technical Guide to Caged Compounds in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and dynamic world of neurobiology, understanding the precise spatiotemporal control of cellular processes is paramount. Caged compounds have emerged as an indispensable tool, offering an unparalleled ability to initiate biological events with a flash of light. These photoactivatable molecules are rendered biologically inert by a covalently attached photolabile "caging" group. Upon illumination with a specific wavelength of light, this cage is cleaved, rapidly releasing the active biomolecule. This "uncaging" process allows for the precise control of the concentration of neurotransmitters, second messengers, and other signaling molecules in both space and time, providing a powerful method to dissect complex neuronal functions.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the advantages of using caged compounds in neurobiology, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The primary advantage of using caged compounds lies in their ability to bypass the diffusion-limited delivery of agonists, allowing for near-instantaneous increases in concentration at a highly localized site.[5][7] This is particularly crucial in neuroscience for mimicking the rapid kinetics of synaptic transmission.[5][7] Furthermore, the use of two-photon excitation microscopy for uncaging provides sub-micron spatial resolution, enabling the stimulation of individual dendritic spines, the fundamental units of synaptic plasticity.[8][9][10][11]
Core Advantages of Caged Compounds in Neurobiology
The utility of caged compounds in neurobiology stems from a unique combination of features that offer significant advantages over traditional methods of neuronal stimulation and pathway activation:
-
Unprecedented Spatiotemporal Resolution: Light-based activation allows for the precise control of where and when a bioactive molecule is released.[1][2][3][4][5][6] Two-photon uncaging, in particular, confines the release to a femtoliter volume, enabling the study of signaling events at the level of single synapses or even subcellular compartments.[8][9][10][11]
-
Rapid and Controlled Delivery: Photolysis triggers the release of the active molecule on a microsecond to millisecond timescale, mimicking the speed of physiological processes such as neurotransmitter release.[5][7] This rapid onset allows for the study of fast kinetics, which is not possible with conventional methods like perfusion or microiontophoresis.[5]
-
Mimicking Synaptic Transmission: Caged glutamate (B1630785), the most widely used caged neurotransmitter, can be used to simulate excitatory postsynaptic potentials (EPSPs) at individual dendritic spines, providing a powerful tool to study synaptic integration and plasticity.[8][9][10][11]
-
Versatility of Caged Molecules: A wide variety of biologically active molecules have been successfully caged, including neurotransmitters (glutamate, GABA), second messengers (Ca2+, IP3, cAMP), and even peptides and proteins.[1][2][12] This versatility allows researchers to probe a vast array of signaling pathways.
-
Reduced Desensitization and Off-Target Effects: By releasing the agonist locally and transiently, caged compounds can minimize receptor desensitization that often occurs with prolonged bath application of agonists.[7] While some caged compounds can have off-target effects, newer generations are being developed to be more biologically inert.[6][13]
-
Quantitative Control: The amount of released molecule can be controlled by modulating the intensity and duration of the light pulse, allowing for quantitative studies of dose-response relationships at a very local level.[5]
Quantitative Data of Common Caged Compounds in Neurobiology
The selection of a caged compound for a specific application depends on several key photochemical and photophysical properties. The following tables summarize these properties for some of the most commonly used caged compounds in neurobiology.
Table 1: Properties of Caged Neurotransmitters
| Caged Compound | Parent Molecule | Caging Group | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | λmax (nm) for Uncaging | Key Features & Considerations |
| MNI-Glutamate | L-Glutamate | 4-Methoxy-7-nitroindolinyl | 0.065 - 0.085[14] | 0.06 at 730 nm[14] | ~350 (1P), ~720 (2P)[1][11] | Widely used for 2P uncaging; good aqueous stability; can have off-target effects on GABAA receptors.[14] |
| CDNI-Glutamate | L-Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~0.5[8] | ~0.1 | ~350 (1P), ~720 (2P) | Higher quantum yield than MNI-Glu, leading to more efficient uncaging.[8] |
| RuBi-Glutamate | L-Glutamate | Ruthenium-bipyridine complex | ~0.04 | 0.2-0.4 at 800 nm[11] | 473 (1P), ~800 (2P)[1][11] | Uncaged with visible light, reducing potential phototoxicity. |
| DEAC450-Glu | L-Glutamate | 7-Diethylaminocoumarin | - | >60-fold more efficient at 900 nm vs 720 nm[5] | ~450 (1P), ~900 (2P)[5] | Allows for wavelength-selective two-color uncaging experiments.[5] |
| CDNI-GABA | GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | - | - | ~350 (1P), ~720 (2P) | Efficiently releases the primary inhibitory neurotransmitter. |
| iDMPO-DNI-GABA | GABA | 4-amino-1-(4′-dimethylaminoisopropoxy-5′,7′-dinitro-2′,3′-dihydro-indol-1-yl)-1-oxobutane | High 2P efficiency[15] | High in 700-760 nm range[15] | ~350 (1P), 700-760 (2P)[15] | Designed for high two-photon efficiency and good pharmacological profile.[15] |
Table 2: Properties of Caged Second Messengers
| Caged Compound | Parent Molecule | Caging Group | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | λmax (nm) for Uncaging | Key Features & Considerations |
| NP-EGTA | Ca²⁺ Chelator | o-Nitrophenyl | 0.18 | Low | ~350 | Widely used for rapid increases in intracellular Ca²⁺; affinity for Ca²⁺ changes upon photolysis.[2] |
| DMNP-EDTA | Ca²⁺ Chelator | 4,5-Dimethoxy-2-nitrobenzyl | 0.18 | Low | ~350 | Similar to NP-EGTA with slightly different properties.[16] |
| NPE-caged IP₃ | Inositol trisphosphate | 1-(2-Nitrophenyl)ethyl | 0.65 | ~0.001 | ~350 | Low two-photon cross-section limits its use in 2P experiments.[2] |
| DEAC450-cAMP | Cyclic AMP | 7-Diethylaminocoumarin | - | - | ~450 (1P), ~900 (2P) | Enables spatiotemporal control of this key second messenger. |
Experimental Protocols
Protocol 1: Two-Photon Uncaging of Glutamate in Acute Brain Slices
This protocol describes the general steps for performing two-photon glutamate uncaging to stimulate individual dendritic spines in acute brain slices.
1. Acute Brain Slice Preparation:
- Anesthetize a rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.
- Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold cutting solution.
- Transfer slices to a holding chamber with ACSF bubbled with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics, a two-photon laser scanning system, and an electrophysiology rig.
- Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min.
- Identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) for whole-cell patch-clamp recording.
- Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill them with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.
- Establish a whole-cell recording configuration and monitor the health of the cell.
3. Application of Caged Glutamate:
- Add a caged glutamate compound (e.g., 2.5 mM MNI-glutamate) to the perfusion ACSF.[11] Ensure the solution is protected from light to prevent premature uncaging.
- Allow the caged compound to equilibrate in the slice for at least 15-20 minutes before starting uncaging experiments.
4. Two-Photon Uncaging:
- Use a mode-locked Ti:Sapphire laser tuned to the appropriate wavelength for the chosen caged compound (e.g., 720 nm for MNI-glutamate).[1][11]
- Identify a dendritic spine of interest on the fluorescently labeled neuron.
- Position the focused laser spot adjacent to the head of the spine.
- Deliver a short laser pulse (e.g., 0.5-2 ms, 10-30 mW at the objective) to photorelease glutamate.[5]
- Record the resulting excitatory postsynaptic current (uEPSC) or potential (uEPSP) with the patch-clamp amplifier.
- Adjust laser power and pulse duration to elicit a physiological-like response.
Protocol 2: Loading Caged Compounds into Neurons via Patch Pipette
This method is used for introducing caged second messengers or other membrane-impermeant compounds directly into a single neuron.
1. Prepare Internal Solution with Caged Compound:
- Dissolve the caged compound (e.g., NP-EGTA for caged Ca²⁺) in the standard internal patch pipette solution to the desired final concentration (e.g., 1-5 mM).
- If necessary, adjust the pH and osmolarity of the final solution.
- Filter the solution through a 0.2 µm syringe filter to remove any precipitates.
- Protect the solution from light.
2. Perform Whole-Cell Patch-Clamp Recording:
- Follow the electrophysiological recording procedure described in Protocol 1 to obtain a whole-cell patch-clamp configuration on a target neuron.
- Once in the whole-cell mode, the contents of the patch pipette, including the caged compound, will start to diffuse into the cell.
3. Allow for Diffusion:
- Wait for a sufficient amount of time (typically 10-20 minutes) to allow the caged compound to equilibrate throughout the neuron's cytoplasm, including the dendrites.[16]
- The required diffusion time will depend on the size of the neuron and the caged molecule.
4. Perform Uncaging:
- Use a suitable light source (e.g., a UV flash lamp for one-photon uncaging or a two-photon laser) to illuminate the region of interest within the cell.
- The photolysis of the caged compound will rapidly increase the intracellular concentration of the active molecule (e.g., Ca²⁺).
- Record the physiological response of the neuron using the patch-clamp amplifier.
Mandatory Visualizations
Signaling Pathway: Glutamate Receptor Activation via Uncaging
Caption: Glutamate uncaging activates postsynaptic receptors, leading to ion influx and downstream signaling.
Experimental Workflow: Two-Photon Uncaging Experiment
Caption: Step-by-step workflow for a two-photon glutamate uncaging experiment in a brain slice.
Logical Relationship: Advantages of Caged Compounds
Caption: The core advantages of caged compounds enable a range of powerful experimental outcomes.
Conclusion
Caged compounds have revolutionized the field of neurobiology by providing an unprecedented level of control over cellular signaling. The ability to precisely deliver bioactive molecules in space and time with a flash of light has enabled researchers to ask and answer questions that were previously intractable. From elucidating the function of a single dendritic spine to mapping complex neural circuits, the applications of caged compounds continue to expand. As new caging chemistries are developed with improved photochemical properties and reduced off-target effects, these powerful tools will undoubtedly continue to illuminate the intricate workings of the nervous system, paving the way for new discoveries and therapeutic strategies.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caged neurotransmitters and other caged compounds: design and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. higleylab.org [higleylab.org]
- 6. Cloaked Caged Compounds: Chemical Probes for Two-Photon Optoneurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rndsystems.com [rndsystems.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of NPEC-Caged Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are indispensable tools in modern biological research, providing unparalleled spatiotemporal control over the release of bioactive molecules.[1][2] Among these, compounds utilizing the 1-(2-nitrophenyl)ethyl (NPEC) caging group have gained prominence for their high hydrolytic stability and efficient photolysis with near-UV light.[3][4][5] NPEC-caged compounds are photolabile precursors where a biologically active molecule is rendered inert by covalent attachment to the NPEC group.[6] Illumination, typically around 360 nm, triggers a photochemical reaction that cleaves the "cage," releasing the active molecule, a proton, and a nitroso-byproduct with high temporal and spatial resolution.[1][7]
This precise control allows researchers to mimic physiological signaling events, such as the phasic release of neurotransmitters, with a fidelity unattainable through traditional pharmacological methods.[2][6] However, the effective and safe use of this powerful technology requires a thorough understanding of the associated hazards and the implementation of rigorous handling protocols and control experiments. This guide provides a comprehensive overview of the safety precautions, handling procedures, and essential experimental controls for working with NPEC-caged compounds.
Core Chemical and Photochemical Properties
The NPEC caging group is a derivative of o-nitrobenzyl compounds. Upon absorbing a photon of near-UV light, the NPEC cage undergoes an intramolecular rearrangement that leads to the cleavage of the bond linking it to the bioactive molecule.[8][9] A key advantage of the NPEC group is its stability against hydrolysis in physiological buffers, which prevents the premature, uncontrolled release of the active compound.[4][5]
| Property | Value / Description | Source(s) |
| Caging Group | NPEC ((N)-1-(2-nitrophenyl)ethyl) | [1][10] |
| Typical Photolysis Wavelength | ~360 nm (near-UV) | [1][6][10] |
| Photolysis Byproducts | Active molecule, proton (H+), 2-nitrosoacetophenone | [1][8][9] |
| Photolysis 'Dark' Rate | ~10-20 s⁻¹ at pH 7.4 | [3][5] |
| Solubility (e.g., NPEC-dopamine) | Soluble up to 100 mM in DMSO | [2][6][10] |
| Two-Photon Excitation | Generally low sensitivity/cross-section | [9][11][12] |
Hazard Identification and Risk Assessment
The use of NPEC-caged compounds involves a multi-faceted risk profile that includes chemical hazards from the compounds and solvents, as well as process-related hazards from the photolysis procedure itself. A thorough risk assessment is mandatory before beginning any experiment.
Chemical Hazards
-
Caged Compound: While designed to be biologically inert, the caged compound itself may exhibit some pharmacological activity, acting as a potential agonist or antagonist.[7][8] It is crucial to perform control experiments to test for any effects of the caged compound in the absence of light.[8]
-
Solvents: NPEC-caged compounds are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[2][4] DMSO is hygroscopic and can absorb atmospheric water, potentially impacting compound stability.[4] In biological preparations, the final DMSO concentration should be kept to a minimum (ideally <0.1%) to avoid solvent-induced artifacts.[4][10]
Process-Related Hazards
-
Phototoxicity: The high-energy UV light required for uncaging can be damaging to cells and tissues, potentially causing the generation of reactive oxygen species (ROS), altered cellular function, or cell death.[7][8] This can confound experimental results. Therefore, "light-only" controls are essential, and the light intensity and duration should be minimized to the lowest effective level.[7][11]
-
Photolysis Byproducts: The cleavage of the NPEC group is not a clean process; it releases the bioactive molecule along with a proton and a reactive nitroso-ketone byproduct (e.g., 2-nitrosoacetophenone).[8][9] These byproducts can have their own biological effects or may be toxic to the preparation, representing a significant potential source of experimental artifacts.[7] The potential for increased toxicity from photoproducts has been observed with other chemical classes.[13][14]
Safety and Handling Precautions
Adherence to strict safety and handling protocols is paramount to ensure user safety, experimental reproducibility, and the integrity of the NPEC-caged compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times when handling NPEC-caged compounds and their solutions.[15]
Storage and Stability
Proper storage is critical to prevent degradation of the compound.
| Form | Temperature | Duration | Important Considerations | Source(s) |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. | [4][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. | [2][4][6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. | [2][4][6] |
Preparation of Solutions
Protocol: Preparation of NPEC-Caged Compound Stock Solution
-
Bring the vial of the solid NPEC-caged compound to room temperature before opening to prevent condensation.[4]
-
Calculate the required mass for your desired concentration and volume (e.g., for a 100 mM stock). NPEC-caged dopamine (B1211576) is soluble in DMSO up to 100 mM.[2][6]
-
In a suitable tube, add the appropriate volume of high-quality, anhydrous DMSO to the weighed powder.[2][4]
-
Vortex the solution thoroughly to ensure complete dissolution. Brief sonication in an ultrasonic bath may aid dissolution if necessary.[4][6]
-
Centrifuge the solution briefly to pellet any undissolved particulates.[2]
-
Aliquot the stock solution into small, single-use, light-protected tubes to minimize freeze-thaw cycles.[2][4]
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.[2][6]
Disposal
All waste materials, including unused solutions and contaminated labware, should be disposed of in accordance with local institutional and governmental regulations for hazardous chemical waste.
Experimental Protocols and Controls
The validity of data obtained from uncaging experiments is critically dependent on a well-designed experimental protocol and, most importantly, a comprehensive set of control experiments.
General Uncaging Protocol
This protocol provides a general framework; specific parameters like concentration, light intensity, and duration must be empirically optimized for each experimental setup.[4][5]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration (e.g., 10-200 µM) in the appropriate physiological buffer (e.g., aCSF).[2][4][6] Protect this solution from light.
-
Application: Apply the working solution to the biological preparation (e.g., by perfusion for brain slices).[5][10]
-
Equilibration: Allow sufficient time (e.g., 15-20 minutes) for the compound to diffuse and equilibrate within the sample.[5][7]
-
Photolysis: Position the calibrated UV light source over the region of interest. Deliver a brief pulse of light (~360 nm) with optimized intensity and duration (e.g., 10-200 ms) to uncage the compound.[1][2][7]
-
Data Acquisition: Immediately following the UV flash, record the biological response (e.g., changes in membrane potential, calcium imaging, etc.).[1][2]
Mandatory Control Experiments
To ensure that the observed biological effects are due to the specific action of the photoreleased molecule, a series of control experiments is non-negotiable.[8][11]
| Control Experiment | Purpose | Methodology | Source(s) |
| Light-Only Control | To test for phototoxicity or light-induced artifacts. | Apply the identical UV light stimulus (duration, intensity, location) to the preparation in the absence of the NPEC-caged compound. | [8][11] |
| Caged Compound-Only Control | To test for biological activity of the caged compound itself. | Apply the NPEC-caged compound at the working concentration but deliver no UV light stimulus. Monitor for any changes from baseline. | [8][11] |
| Dopamine Receptor Antagonist Control | To confirm the effect is mediated by the target receptor. | First, elicit a response with photolysis. Then, co-apply a specific receptor antagonist (e.g., SCH23390 for D1 receptors) with the caged compound and repeat the photolysis. The response should be blocked or significantly reduced. | [11] |
| Vehicle Control | To rule out effects from the solvent or buffer components. | Perfuse the sample with the vehicle solution (e.g., buffer containing the same final concentration of DMSO) and deliver the UV light stimulus. | [11] |
Example Application: Elucidating Dopamine Signaling Pathways
NPEC-caged dopamine is widely used to study dopaminergic signaling.[5] Photorelease of dopamine allows for the precise activation of D1-like and D2-like receptor families, triggering distinct downstream cascades.
Conclusion
NPEC-caged compounds are powerful and precise tools for probing complex biological systems. Their stability and efficient photorelease kinetics make them a valuable asset for researchers across numerous disciplines.[3][5] However, realizing their full potential requires a commitment to rigorous safety protocols and experimental design. By understanding the inherent hazards associated with the chemicals, the UV light source, and the photolysis byproducts, and by systematically implementing the handling procedures and control experiments detailed in this guide, researchers can ensure the generation of valid, reproducible data while maintaining a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Aqueous oxytetracycline degradation and the toxicity change of degradation compounds in photoirradiation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NPEC-caged-LY379268 Uncaging in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in neuroscience, enabling the precise spatiotemporal control of bioactive molecules. NPEC-caged-LY379268 is a photolabile derivative of LY379268, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3). The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon illumination with ultraviolet (UV) light, typically around 360 nm, the NPEC cage is cleaved, releasing active LY379268 in a controlled manner.[1] This allows for the precise activation of mGluR2/3 receptors in specific neuronal compartments within a brain slice, overcoming the diffusion-limited application of traditional pharmacology.
Activation of mGluR2/3 receptors, which are G-protein coupled receptors (GPCRs), is known to modulate neuronal excitability and synaptic transmission, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for studying the roles of mGluR2/3 in neural circuits and for the development of novel therapeutics.
Data Presentation
While specific quantitative data for the uncaging of this compound in brain slices is not extensively reported in the literature, the following table summarizes typical parameters for NPEC-caged compounds, primarily based on data from NPEC-caged dopamine.[2][3] Note: These parameters should be considered a starting point and must be empirically optimized for each specific experimental preparation.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 10 - 200 µM (in aCSF) | The optimal concentration will depend on the desired effective concentration of LY379268 and the efficiency of uncaging. It is recommended to start with a lower concentration and increase as needed. |
| Equilibration Time | 10 - 15 minutes | The time required for the caged compound to diffuse into the brain slice. |
| Uncaging Light Source | Mercury lamp, Xenon arc lamp, UV LED, or pulsed UV laser | The light source should be capable of delivering light at or near 360 nm. |
| Uncaging Wavelength | ~360 nm | Optimal wavelength for NPEC cage photolysis. |
| Light Pulse Duration | 100 - 500 ms | The duration should be minimized to avoid phototoxicity while ensuring sufficient uncaging. |
| Light Intensity | To be determined empirically | The intensity should be adjusted to achieve the desired physiological response without causing photodamage. |
| Resulting LY379268 Concentration | To be determined empirically | The effective concentration of released LY379268 will depend on the initial concentration of the caged compound, light intensity, pulse duration, and the quantum yield of photolysis. |
Signaling Pathway
Upon uncaging, LY379268 activates presynaptic and postsynaptic mGluR2/3. The canonical signaling pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, leading to a decrease in intracellular cAMP. This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. Additionally, the Gβγ subunit can directly interact with and modulate the function of ion channels, such as voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Non-canonical pathways may also be activated, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: Signaling pathway activated by uncaged LY379268.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for several months when stored properly.
Acute Brain Slice Preparation
A standard protocol for preparing acute brain slices is required. The following is a general guideline and may need to be adapted based on the specific brain region and animal age.
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) approved protocols.
-
Perfusion: Perform transcardial perfusion with ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) to improve neuronal viability.
-
Dissection: Rapidly dissect the brain and place it in the same ice-cold, oxygenated slicing solution.
-
Slicing: Cut brain slices (typically 250-350 µm thick) of the desired region using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 30-60 minutes.
-
Maintenance: After the initial recovery, maintain the slices at room temperature in continuously oxygenated aCSF until use.
Uncaging Protocol in Brain Slices
-
Slice Transfer: Transfer a brain slice to the recording chamber of an upright microscope continuously perfused with oxygenated aCSF (2-3 mL/min).
-
Bath Application: Add the this compound stock solution to the perfusing aCSF to achieve the desired final concentration (e.g., 10-200 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Equilibration: Allow the slice to equilibrate in the this compound containing aCSF for at least 10-15 minutes before starting the experiment.
-
Target Identification: Using appropriate optics (e.g., DIC or fluorescence if working with labeled cells), identify the neuron or region of interest for uncaging.
-
Photolysis:
-
Position the objective to focus the UV light source onto the target area.
-
Deliver a brief pulse of UV light (~360 nm) with a defined duration (e.g., 100-500 ms) and intensity.
-
Crucially, the light pulse parameters must be optimized to elicit a physiological response without causing photodamage. This can be assessed by monitoring cell health and response stability over time.
-
-
Data Acquisition: Record the physiological response (e.g., changes in membrane potential, synaptic currents, or fluorescence) immediately following the photolysis event.
References
Application Notes and Protocols for In Vivo Two-Photon Uncaging of NPEC-Caged-LY379268
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY379268 is a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist with significant potential in neuroscience research and as a therapeutic agent for neurological and psychiatric disorders.[1][2] To dissect its precise roles in neural circuits with high spatiotemporal resolution, the use of caged compounds combined with two-photon (2P) microscopy is an invaluable technique.[3][4] This document provides detailed application notes and protocols for the in vivo two-photon uncaging of LY379268 using the photolabile protecting group, (N)-1-(2-nitrophenyl)ethyl (NPEC).
Two-photon uncaging allows for the precise release of LY379268 in a femtoliter-scale volume, mimicking synaptic transmission and enabling the targeted manipulation of mGluR2/3 activity on specific cellular and subcellular compartments within the complexities of the living brain.[3][5] The NPEC caging group, while traditionally used for UV-light based uncaging, can be cleaved with near-infrared light through two-photon absorption. However, it is important to note that NPEC-caged compounds generally exhibit a lower two-photon absorption cross-section compared to other caging groups like MNI.[5] This necessitates careful optimization of uncaging parameters to achieve efficient agonist release while minimizing the risk of photodamage.
These protocols are based on established methodologies for in vivo two-photon uncaging of other neurotransmitters and should be adapted and optimized for the specific experimental conditions and research questions.
Data Presentation
Table 1: Properties of LY379268 and NPEC-Caged-LY379268
| Parameter | Value | Reference |
| LY379268 | ||
| Receptor Target | Group II Metabotropic Glutamate Receptors (mGluR2/3) | [6] |
| Ki for mGluR2 | 14.1 ± 1.4 nM | [6] |
| Ki for mGluR3 | 5.8 ± 0.64 nM | [6] |
| In Vivo Dose Range (systemic) | 0.3 - 24 mg/kg (rodent) | [2][6] |
| Brain Pharmacokinetics | A 10 mg/kg i.p. dose maintains receptor-active concentrations for up to 24 hours in gerbils. | [6][7] |
| This compound | ||
| Caging Group | (N)-1-(2-nitrophenyl)ethyl (NPEC) | |
| One-Photon Uncaging Wavelength | ~360 nm | [5] |
| Recommended Two-Photon Uncaging Wavelength | Start optimization at ~720 nm | [5] |
| Two-Photon Cross Section | Low (requires experimental optimization) | [5] |
| Quantum Yield (Two-Photon) | Not reported (requires experimental determination) |
Table 2: General Parameters for In Vivo Two-Photon Uncaging
| Parameter | Recommended Range / Value | Notes |
| Microscope & Objective | ||
| Microscope Type | Upright two-photon microscope | |
| Objective | High numerical aperture (NA > 0.8) water-immersion | Critical for efficient photon collection and precise focusing. |
| Laser Parameters | ||
| Uncaging Laser | Mode-locked Ti:Sapphire laser | Tunable in the near-infrared range. |
| Wavelength (λ) | ~720 nm (starting point for NPEC) | Must be empirically optimized for this compound. |
| Pulse Duration | 0.5 - 5 ms | Shorter pulses minimize photodamage. |
| Laser Power | Variable (5 - 50 mW at the sample) | Needs careful optimization. Use the minimum power necessary to elicit a physiological response.[5] |
| Compound Delivery | ||
| In Vivo Concentration | 1 - 10 mM in ACSF (for local application) | This is a general starting range for caged compounds; optimal concentration for this compound may differ. |
| Delivery Method | Local perfusion over exposed cortex or stereotaxic injection. | [3][8] |
Signaling Pathways and Experimental Workflow
LY379268 Signaling Pathway
Activation of mGluR2/3 by LY379268 primarily couples to the Gαi/o heterotrimeric G-protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[9][10][11] Additionally, mGluR2/3 activation can modulate other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and can influence the activity of voltage-gated calcium and potassium channels.[10][11]
Caption: Signaling cascade following mGluR2/3 activation by uncaged LY379268.
Experimental Workflow for In Vivo Two-Photon Uncaging
The general workflow involves animal preparation, local delivery of the caged compound, and subsequent two-photon imaging and uncaging, often combined with electrophysiological or behavioral recordings.
Caption: General experimental workflow for in vivo two-photon uncaging.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving the powder in DMSO to a final concentration of 10-100 mM.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
Briefly centrifuge the stock solution to pellet any undissolved particulates.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Animal Surgery and Preparation for In Vivo Uncaging
This protocol must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Adult mouse
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂ / 5% CO₂)
-
Custom-made head plate for fixation
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgically expose the skull over the brain region of interest (e.g., neocortex, hippocampus).
-
Affix a head plate to the skull using dental cement for stable head fixation under the microscope.
-
Perform a craniotomy (2-3 mm diameter) over the target area using a high-speed dental drill, taking care not to damage the underlying dura mater.[3]
-
Continuously superfuse the exposed dura with sterile ACSF.
-
Carefully remove the dura mater to expose the cortical surface.
Protocol 3: In Vivo Two-Photon Uncaging of this compound
Materials:
-
Prepared animal under a two-photon microscope
-
This compound working solution (diluted from stock into ACSF, e.g., 1-10 mM)
-
Two-photon microscope with a tunable Ti:Sapphire laser
-
Data acquisition system for electrophysiology or imaging
Procedure:
-
Compound Application: Apply the this compound working solution to the exposed brain surface. This can be achieved by creating a small well around the craniotomy sealed with agarose (B213101) and filling it with the solution, or through a local perfusion system.[3] Allow at least 20-30 minutes for the compound to diffuse into the tissue.
-
Target Identification: Use the imaging laser (e.g., 920 nm) to locate the target neurons or dendritic compartments. If performing electrophysiology, establish a whole-cell patch-clamp recording from a target neuron.
-
Uncaging Parameter Optimization (Critical Step):
-
Set the uncaging laser to a starting wavelength of ~720 nm.[5]
-
Position the uncaging laser spot at a desired location (e.g., ~0.5 µm from a dendritic spine).
-
Begin with a low laser power (e.g., 5 mW at the sample) and a short pulse duration (e.g., 1 ms).
-
Deliver a single laser pulse and monitor for a physiological response (e.g., a change in membrane potential, a calcium transient, or a change in downstream fluorescent reporters).
-
If no response is observed, incrementally increase the laser power or pulse duration. Be cautious, as high laser power can cause photodamage.[5]
-
Test a range of wavelengths (e.g., 720-780 nm) to find the optimal uncaging efficiency for the NPEC cage.
-
The goal is to find the minimum laser power and duration that reliably elicits a physiological response.
-
-
Data Acquisition:
-
Once parameters are optimized, perform the experiment by uncaging LY379268 at precise locations and times.
-
Record the resulting physiological changes. For example, in a whole-cell recording, activation of mGluR2/3 would be expected to cause a slow hyperpolarization or modulate synaptic transmission.
-
-
Controls:
-
Perform uncaging in a region of the tissue that has not been exposed to the caged compound to control for laser-induced artifacts.
-
Apply a known mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed physiological effects are specifically mediated by mGluR2/3 activation.
-
Concluding Remarks
The in vivo two-photon uncaging of this compound is a powerful but technically demanding technique. The primary challenge lies in the lower two-photon efficiency of the NPEC caging group, which requires meticulous optimization of laser parameters to ensure effective uncaging without inducing photodamage.[5] By following the protocols outlined above and carefully titrating uncaging parameters, researchers can achieve highly localized and temporally precise activation of mGluR2/3 receptors in the living brain, providing unparalleled insights into their role in neural circuit function and dysfunction.
References
- 1. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer | Journal of Neuroscience [jneurosci.org]
- 2. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Illuminating Synaptic Plasticity: A Guide to Using NPEC-caged-LY379268
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of synaptic plasticity, the fundamental mechanism underlying learning and memory, requires tools that offer precise spatiotemporal control of neuronal signaling. NPEC-caged-LY379268 is a powerful molecular probe designed for the photo-activated release of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3). These receptors are key regulators of synaptic transmission, primarily acting as presynaptic autoreceptors to inhibit glutamate release. By utilizing this compound, researchers can overcome the limitations of traditional pharmacological methods, enabling the precise induction of mGluR2/3-dependent synaptic plasticity, such as long-term depression (LTD), at specific synapses or even within defined dendritic compartments.
The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon illumination with ultraviolet (UV) light (typically around 360 nm), the NPEC cage undergoes rapid photolysis, releasing the active LY379268 with high temporal and spatial resolution. This technique allows for the mimicking of endogenous signaling pathways and the direct investigation of the causal role of mGluR2/3 activation in synaptic plasticity.
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing this compound in synaptic plasticity research.
Principle of this compound Action
This compound is a biologically inert form of the mGluR2/3 agonist. The NPEC caging group sterically hinders the LY379268 molecule from binding to its target receptors. Photolysis, the process of using light to break chemical bonds, cleaves the cage and liberates the active agonist. This uncaging event can be precisely controlled in both space and time using a focused light source, such as a UV laser or a flash lamp coupled to a microscope. The released LY379268 then binds to and activates presynaptic mGluR2/3s, initiating a G-protein-mediated signaling cascade that ultimately leads to a reduction in glutamate release from the presynaptic terminal. This localized and transient suppression of glutamatergic transmission can induce long-term depression (LTD) of synaptic efficacy.
Data Presentation
The following tables summarize the key properties of this compound and provide illustrative quantitative data from a hypothetical experiment investigating its effect on synaptic plasticity in acute hippocampal slices. This data is representative of expected outcomes based on the known pharmacology of LY379268.
Table 1: Properties of this compound
| Property | Value/Description |
| Full Chemical Name | (1S,2S,4R,5R,6R)-2-amino-4-({[(1-(2-nitrophenyl)ethoxy)carbonyl]amino})bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| Molecular Weight | 465.4 g/mol |
| Caging Group | NPEC (1-(2-nitrophenyl)ethyl) |
| Photolysis Wavelength | ~360 nm (UV light) |
| Solubility | Soluble to >50 mM in DMSO |
| Storage | Store at -20°C, protected from light |
Table 2: Experimental Parameters for this compound in Electrophysiology
| Parameter | Recommended Range/Value | Notes |
| Bath Application Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each preparation. |
| Photolysis Light Source | UV laser or flash lamp | Capable of delivering light at ~360 nm. |
| UV Light Illumination Duration | 50 - 500 ms | Shorter durations may be possible with higher light intensity. |
| UV Light Intensity | High | Sufficient to induce photolysis. Optimal intensity should be determined to elicit a physiological response without causing photodamage. |
Table 3: Illustrative Quantitative Data on mGluR2/3-Mediated LTD
| Experimental Condition | Baseline EPSP Slope (mV/ms) | Post-Uncaging EPSP Slope (% of Baseline) | n (slices) |
| Control (No UV flash) | -1.2 ± 0.1 | 98.5 ± 3.2 | 8 |
| UV Flash (No caged compound) | -1.1 ± 0.2 | 97.2 ± 4.1 | 8 |
| This compound + UV Flash | -1.3 ± 0.1 | 65.4 ± 5.8 | 10 |
| This compound + UV Flash + LY341495 (mGluR2/3 antagonist) | -1.2 ± 0.2 | 95.1 ± 3.9 | 6 |
| p < 0.01 compared to control. Data are presented as mean ± SEM. |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and its application in electrophysiological experiments to study synaptic plasticity in acute brain slices.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Prepare a high-concentration stock solution (e.g., 50 mM) by dissolving the powder in anhydrous dimethyl sulfoxide (B87167) (DMSO). Vortex briefly to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in light-proof microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of LTD using this compound in Hippocampal Slices
Materials:
-
Acute hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution (50 mM in DMSO)
-
Electrophysiology rig with recording and stimulating electrodes
-
Microscope equipped with a UV light source (e.g., flash lamp or laser) capable of delivering light at ~360 nm.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution. Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Slice Placement and Perfusion: Transfer a hippocampal slice to the recording chamber on the microscope stage. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke excitatory postsynaptic potentials (EPSPs) in the CA1 region. Place a recording electrode in the stratum radiatum of the CA1 region to record field EPSPs.
-
Baseline Recording: Record stable baseline EPSPs by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximum.
-
Application of this compound: Add this compound from the stock solution to the perfusing aCSF to achieve a final concentration of 10-100 µM. Allow the slice to perfuse with the caged compound for at least 15-20 minutes to ensure equilibration within the tissue.
-
Photolysis (Uncaging): Position the objective over the recording site. Deliver a brief pulse or train of UV light (e.g., 100-500 ms) to the area. The duration and intensity of the UV pulse should be optimized to elicit a measurable depression of the EPSP without causing photodamage.
-
Post-Uncaging Recording: Continue to record EPSPs at the baseline stimulation frequency for at least 40-60 minutes to assess the induction and maintenance of LTD.
-
Control Experiments: It is crucial to perform control experiments. These include:
-
Applying the UV flash in the absence of this compound to control for any light-induced artifacts.
-
Perfusing with this compound without applying the UV flash to ensure the caged compound itself is inactive.
-
Performing the uncaging experiment in the presence of an mGluR2/3 antagonist (e.g., LY341495) to confirm the observed LTD is mediated by these receptors.
-
Mandatory Visualizations
Signaling Pathway of mGluR2/3 Activation
Caption: Signaling pathway of presynaptic mGluR2/3 activation by uncaged LY379268.
Experimental Workflow for LTD Induction
Caption: Experimental workflow for inducing LTD with this compound.
Logical Relationship of Control Experiments
Application Notes and Protocols for NPEC-caged-LY379268 in Neuronal Circuit Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPEC-caged-LY379268 is a photolabile derivative of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders LY379268 biologically inactive until cleaved by ultraviolet (UV) light. This "uncaging" process allows for the precise spatiotemporal control of mGluR2/3 activation, enabling researchers to investigate the role of these receptors in specific neuronal circuits and cellular processes with high resolution.
Activation of mGluR2/3 has been shown to modulate neuronal excitability and synaptic transmission, primarily through the inhibition of adenylyl cyclase and downstream signaling pathways involving extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen (B147801) synthase kinase-3β (GSK-3β). These pathways play crucial roles in synaptic plasticity, neurotransmitter release, and the regulation of ion channel function. The use of this compound provides a powerful tool to dissect the intricate roles of mGluR2/3 signaling in both physiological and pathological conditions.
Data Presentation
Chemical and Photophysical Properties
| Property | Value | Notes |
| Active Compound | LY379268 | Selective group II mGluR agonist |
| Caging Group | NPEC (1-(2-nitrophenyl)ethyl) | Photolabile protecting group |
| Optimal Uncaging Wavelength | ~360 nm | Near-UV light |
| Photolysis Byproducts | LY379268, 2-nitrosoacetophenone, H⁺ | It is important to control for potential off-target effects of byproducts. |
| Solubility | Soluble in DMSO | Prepare concentrated stock solutions in DMSO. |
Recommended Starting Concentrations and Light Parameters for Uncaging
Note: The following parameters are based on studies using similar NPEC-caged compounds (e.g., NPEC-caged dopamine (B1211576) and glutamate) and should be optimized for your specific experimental setup and biological preparation.
| Parameter | Suggested Range | Application |
| Working Concentration | 10 - 100 µM | In artificial cerebrospinal fluid (aCSF) for brain slice experiments. |
| Light Source | Xenon arc lamp, mercury lamp, or UV laser | Coupled to a microscope. |
| Light Wavelength | 350 - 370 nm | Filtered to the optimal uncaging wavelength. |
| Light Pulse Duration | 1 - 100 ms | Titrate to achieve desired physiological response without phototoxicity. |
| Light Power | 1 - 10 mW | Measured at the objective; requires careful calibration. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LY379268
Caption: Signaling pathway of LY379268 upon mGluR2/3 activation.
Experimental Workflow for this compound Uncaging
Caption: General experimental workflow for uncaging this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound based on its molecular weight.
-
Carefully weigh the calculated amount of the compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Uncaging of this compound in Acute Brain Slices with Electrophysiological Recording
Materials:
-
Acute brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Patch-clamp rig with an upright microscope equipped for epifluorescence
-
UV light source (e.g., Xenon lamp with a shutter and filter for ~360 nm)
-
Recording electrodes and amplifier
Procedure:
-
Prepare acute brain slices using standard procedures and allow them to recover.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Dilute the this compound stock solution into the aCSF to the final working concentration (e.g., 50 µM). Perfuse the slice with this solution for at least 10-15 minutes to allow for equilibration.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Record baseline neuronal activity (e.g., membrane potential, holding current) for 5-10 minutes.
-
Position the UV light spot over the desired area of stimulation (e.g., a specific dendritic region).
-
Deliver a brief pulse of UV light (e.g., 10 ms) to uncage LY379268.
-
Record the resulting electrophysiological response (e.g., change in membrane potential, postsynaptic current).
-
Vary the duration and intensity of the light pulse to determine the optimal stimulation parameters.
-
Perform control experiments (see below).
Protocol 3: Uncaging of this compound with Calcium Imaging
Materials:
-
Acute brain slices or cultured neurons
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator)
-
Imaging setup (e.g., confocal or two-photon microscope) with a UV laser for uncaging and a separate laser for imaging
-
This compound stock solution
-
aCSF or appropriate imaging buffer
Procedure:
-
Load the brain slices or cultured neurons with a calcium indicator.
-
Perfuse the preparation with aCSF or buffer containing the desired working concentration of this compound.
-
Acquire a baseline calcium imaging series from the region of interest.
-
Deliver a focused pulse of UV light to a specific location to uncage LY379268.
-
Record the changes in intracellular calcium concentration following photolysis.
-
Analyze the spatial and temporal dynamics of the calcium signal.
-
Perform necessary control experiments.
Control Experiments
To ensure the observed effects are due to the specific activation of mGluR2/3 by the photoreleased LY379268, the following control experiments are essential:
-
Photolysis Control: Deliver the UV light stimulus in the absence of this compound to control for any light-induced artifacts or direct effects of UV on the cells.
-
Vehicle Control: Perfuse the preparation with the vehicle (e.g., aCSF with the same final concentration of DMSO used for the caged compound) and deliver the UV light stimulus to control for any effects of the solvent.
-
Antagonist Control: Perform the uncaging experiment in the presence of a specific mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed response is mediated by these receptors. A significant reduction or blockade of the response in the presence of the antagonist validates the specificity of the effect.
Troubleshooting
-
No or weak response:
-
Increase the concentration of this compound.
-
Increase the duration or intensity of the UV light pulse.
-
Check the alignment and focus of the UV light path.
-
Ensure the stock solution of the caged compound has not degraded.
-
-
Phototoxicity:
-
Reduce the duration or intensity of the UV light pulse.
-
Use the lowest effective concentration of the caged compound.
-
Ensure the health of the brain slice or cell culture preparation.
-
-
Non-specific effects:
-
Perform all recommended control experiments.
-
Consider the potential effects of photolysis byproducts and ensure adequate buffering of the experimental solution to counteract the released proton.
-
These application notes and protocols provide a comprehensive guide for utilizing this compound to investigate the function of mGluR2/3 in neuronal circuits. Due to the limited number of published studies using this specific caged compound, the provided parameters should be considered as starting points, and empirical optimization is crucial for successful and reproducible experiments.
Application Notes and Protocols for In Vivo Delivery of NPEC-caged-LY379268
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery and photoactivation of NPEC-caged-LY379268, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist. LY379268 has demonstrated neuroprotective effects and is a valuable tool for investigating the role of mGluR2/3 in various neurological and psychiatric disorders. The use of a 1-(2-nitrophenyl)ethyl (NPEC) caging group allows for precise spatiotemporal control over the release of the active LY379268 molecule through ultraviolet (UV) light stimulation. This "uncaging" technique enables researchers to study the acute effects of mGluR2/3 activation in specific brain regions of living animals with high precision.
The protocols outlined below describe two primary methodologies for the in vivo application of this compound: local delivery via a permanently implanted cannula followed by photostimulation through an optical fiber, and a more advanced technique utilizing two-photon uncaging for single-cell resolution. These methods are designed for use in rodent models and require expertise in stereotactic surgery and optical physics.
Core Properties of this compound
The NPEC caging group offers stability against hydrolysis, ensuring that the release of LY379268 is contingent upon light stimulation.[1] This provides a high degree of experimental control.
| Property | Value/Description | Source |
| Full Chemical Name | (N)-1-(2-Nitrophenyl)ethoxycarbonyl-LY379268 | N/A |
| Molecular Formula | C₁₆H₁₆N₂O₉ | N/A |
| Molecular Weight | 380.31 g/mol | N/A |
| Photolysis Wavelength | ~340–360 nm (optimal for NPEC cage) | [1] |
| Solubility | Soluble in aqueous solutions (e.g., artificial cerebrospinal fluid - aCSF) and DMSO | [1] |
| Stability | Stable for ≥6 months at -20°C in appropriate storage conditions. | [1] |
Signaling Pathway of LY379268
LY379268 is an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Activation of these presynaptic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of Protein Kinase A (PKA). This cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the release of glutamate from the presynaptic terminal.[2][3][4][5][6]
References
- 1. NPEC-caged-D-AP5 | Benchchem [benchchem.com]
- 2. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Optimizing Light for Precision: Application Notes and Protocols for NPEC-caged-LY379268 Uncaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photo-release, or "uncaging," of LY379268 from its NPEC-caged form. LY379268 is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3), which play a crucial role in modulating synaptic transmission and plasticity.[1][2][3] The use of a photolabile caging group like 1-(2-nitrophenyl)ethyl (NPEC) allows for precise spatiotemporal control over the activation of these receptors, offering a powerful tool for neuroscience research and drug discovery.
While specific optimal laser parameters for the two-photon uncaging of NPEC-caged-LY379268 have not been extensively published, this guide synthesizes data from similar NPEC-caged compounds and general principles of two-photon microscopy to provide robust starting points and a detailed protocol for empirical optimization.
Data Presentation: Recommended Starting Laser Parameters
The following tables summarize recommended starting parameters for one-photon and two-photon uncaging of NPEC-caged compounds. It is critical to note that these parameters, especially for two-photon uncaging, must be experimentally determined and optimized for your specific biological preparation and microscope setup. [4]
Table 1: One-Photon (UV) Uncaging Parameters
| Parameter | Recommended Starting Range | Notes |
| Wavelength | ~360 nm | NPEC-caged compounds are efficiently cleaved by UV light.[4][5][6] |
| Light Source | UV laser or flash lamp | Capable of delivering light at the specified wavelength.[5] |
| Pulse Duration | 1 - 10 ms | Shorter pulses can mimic phasic neurotransmitter release.[5] |
| Light Power Density | To be optimized | Start with low intensity and gradually increase to find the minimum effective power to avoid phototoxicity.[5] |
| Illumination Spot Size | 10 - 50 µm diameter | To target specific synaptic regions.[5] |
| This compound Concentration | 10 - 200 µM | The optimal concentration should be determined empirically for each experimental preparation.[5][7] |
Table 2: Recommended Starting Parameters for Two-Photon (2P) Uncaging Optimization
Two-photon uncaging offers superior spatial resolution compared to one-photon methods, confining the release of the active compound to a femtoliter-scale focal volume.[4]
| Parameter | Recommended Starting Range | Notes |
| Wavelength | 720 - 740 nm | This range is effective for other NPEC and nitroaromatic caged compounds like MNI-glutamate.[4][8] The optimal wavelength must be experimentally determined. |
| Laser | Mode-locked Ti:Sapphire laser | Commonly used for two-photon microscopy and uncaging.[4] |
| Laser Power at Objective | 10 - 50 mW | Start with low power and gradually increase. Required power depends on the depth of the target in the tissue and the two-photon absorption cross-section of the compound.[8] |
| Pulse Duration | 0.5 - 5 ms | The duration of the laser pulse at the target location. |
| Illumination Pattern | Point scan or small raster scan | For precise targeting of subcellular structures like dendritic spines. |
| This compound Concentration | 200 µM - 1 mM | Higher concentrations may be needed for 2P uncaging compared to 1P uncaging due to the smaller excitation volume.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous[6]
-
Artificial cerebrospinal fluid (ACSF) or desired physiological buffer[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure for Stock Solution (e.g., 100 mM):
-
Calculate the required mass of this compound for your desired concentration and volume.
-
Add the calculated volume of anhydrous DMSO to the vial containing the powder. NPEC-caged compounds are often soluble in DMSO up to 100 mM.[6]
-
Vortex thoroughly to dissolve the powder. Brief sonication can aid dissolution.[6]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
-
-
Procedure for Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into oxygenated ACSF or your physiological buffer to the final working concentration (refer to tables above).
-
Ensure the final DMSO concentration is low (ideally <0.1%) to avoid solvent effects on the biological preparation.[6]
-
Protect the working solution from light.
-
Protocol 2: Two-Photon Uncaging of this compound in Brain Slices and Electrophysiological Recording
This protocol is adapted from established methods for two-photon uncaging of other neurotransmitters and should be optimized for this compound.[4][8]
-
Experimental Setup:
-
Two-Photon Microscope: An upright microscope with infrared optics, a high numerical aperture (>0.8 NA) water-immersion objective, and a mode-locked Ti:Sapphire laser.[4]
-
Electrophysiology Rig: Patch-clamp amplifier, data acquisition system, and micromanipulators.
-
Perfusion System: To deliver oxygenated ACSF with and without the caged compound.
-
-
Brain Slice Preparation:
-
Uncaging and Recording Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF (2-3 mL/min).[4]
-
Identify a target neuron for recording using differential interference contrast (DIC) or fluorescence.
-
Establish a stable whole-cell patch-clamp recording.
-
Switch the perfusion to the ACSF containing the this compound working solution and allow the slice to equilibrate for at least 15-20 minutes.[4]
-
Using two-photon imaging, locate a dendritic region of interest.
-
Position the uncaging laser beam at the target location (e.g., ~0.5 µm from a dendritic spine).[8]
-
Parameter Optimization:
-
Laser Power: Start with a low laser power (e.g., 10 mW at the objective) and deliver a short pulse (e.g., 1 ms). Gradually increase the power until a physiological response (e.g., a change in membrane potential or current) is observed.
-
Pulse Duration: Once a minimal effective power is determined, vary the pulse duration to fine-tune the amount of uncaged LY379268.
-
Wavelength: If your laser is tunable, test different wavelengths within the recommended range (e.g., 720-740 nm) to find the most efficient uncaging wavelength for your setup.
-
-
Record the evoked physiological responses (e.g., postsynaptic currents or potentials) to determine the optimal uncaging parameters.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound uncaging.
Caption: Signaling pathway of LY379268 upon uncaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. LY379268 Does Not Have Long-Term Procognitive Effects nor Attenuate Glutamatergic Signaling in AβPP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with NPEC-caged-LY379268.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPEC-caged-LY379268. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Q1: I am observing a diminished or no response to repeated applications of uncaged LY379268. What could be the cause?
Inconsistent responses, particularly a decrease in effect with repeated stimulation, can stem from several factors related to both the compound and the biological system.
-
Receptor Desensitization: Group II metabotropic glutamate (B1630785) receptors (mGluRs), the targets of LY379268, exhibit differential desensitization. Specifically, mGluR3 is known to undergo glutamate-dependent rapid desensitization and internalization, while mGluR2 does not show the same pattern.[1] Prolonged or repeated exposure to the uncaged agonist can lead to a temporary reduction in the number of functional mGluR3 receptors at the cell surface, resulting in a diminished response.
-
Experimental Recommendations:
-
Allow for a sufficient washout period between photostimulations to enable receptor recycling and resensitization. The exact duration will need to be determined empirically for your specific preparation.
-
Consider using lower concentrations of this compound or shorter photolysis durations to minimize sustained receptor activation.
-
If your system expresses both mGluR2 and mGluR3, be aware that the contribution of mGluR3 to the overall response may decrease over time with repeated stimulation.
-
Q2: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
Inconsistency between experiments is a common challenge and can be traced to several experimental parameters.
-
Photolysis Parameters:
-
Light Source Instability: The output of your UV light source (laser or lamp) can fluctuate. It is crucial to regularly measure and calibrate the power of your light source to ensure consistent uncaging.[2]
-
Inconsistent Illumination: The area and depth of illumination should be kept constant across experiments to ensure that the same volume of tissue is being stimulated.
-
-
Compound Preparation and Storage:
-
Degradation: NPEC-caged compounds can degrade if not stored properly. Stock solutions should be aliquoted and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[2]
-
Inaccurate Concentrations: Ensure accurate and consistent preparation of your working solutions.
-
-
Biological Variability:
-
Tissue Preparation: Variations in the health and viability of your biological preparation (e.g., brain slices, cell cultures) can significantly impact results.
-
Receptor Expression Levels: Changes in the expression levels of mGluR2 and mGluR3 between preparations can lead to variability in the magnitude of the response.
-
Q3: I am observing a biological effect even before UV illumination. Is the caged compound supposed to be active?
This compound is designed to be biologically inactive until the NPEC group is cleaved by UV light. If you observe effects prior to photolysis, consider the following:
-
Compound Purity and Degradation: The compound may contain impurities or may have degraded, releasing free LY379268. Ensure you are using a high-purity compound and have stored it correctly.
-
Pre-photolysis Control: It is essential to perform a pre-photolysis control where the caged compound is applied to the preparation, but no UV light is used.[2] This will confirm the inertness of the caged compound in your system.
Q4: I am concerned about potential off-target effects or phototoxicity. How can I control for these?
Proper control experiments are critical to ensure that the observed effects are specifically due to the activation of mGluR2/3 by the uncaged LY379268.
-
Light Control: Exposing the preparation to the same UV light stimulus in the absence of this compound is crucial to rule out any effects of the light itself (e.g., phototoxicity or activation of endogenous chromophores).[3][4]
-
Vehicle Control: Perform the experiment with the vehicle solution (e.g., aCSF containing the same final concentration of DMSO used to dissolve the caged compound) and UV illumination to control for any effects of the solvent.[4]
-
Antagonist Control: To confirm that the observed effect is mediated by group II mGluRs, perform the uncaging experiment in the presence of a specific mGluR2/3 antagonist (e.g., LY341495). A significant reduction or blockade of the response will confirm the specificity of the effect.
-
Photolysis Byproducts: The photolysis of NPEC cages is known to release a proton, which can cause localized pH changes.[2] Ensure your experimental buffer has sufficient buffering capacity to accommodate this. The other byproduct is a nitroso-ketone, which is generally considered to have low biological activity, but its potential effects in your specific system should be considered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY379268?
LY379268 is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5][6][7] These receptors are G-protein coupled receptors that are typically located on presynaptic terminals, where their activation leads to an inhibition of glutamate release.[8] They can also be found postsynaptically.
Q2: What are the recommended starting concentrations and photolysis parameters for this compound?
The optimal parameters will vary depending on the experimental preparation. However, based on protocols for other NPEC-caged compounds, a starting point would be:
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 10 - 100 µM | The optimal concentration should be determined empirically.[2] |
| Photolysis Wavelength | ~360 nm | NPEC photolysis is most efficient at this wavelength.[3] |
| Light Source | UV Laser or Flash Lamp | Capable of delivering light at the optimal wavelength.[2] |
| Pulse Duration | 1 - 10 ms | Shorter pulses are generally preferred to minimize phototoxicity.[2] |
Q3: How should I prepare and store this compound?
-
Stock Solution: Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 10-100 mM.[3]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from light.[2]
-
Working Solution: Dilute the stock solution into your aqueous experimental buffer to the final working concentration just before use. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent effects.
Q4: Are there any known off-target effects of LY379268?
While LY379268 is a selective mGluR2/3 agonist, high concentrations may lead to off-target effects. Some studies have shown that at higher doses (e.g., 3 mg/kg in rats), LY379268 can induce anxiety-like behaviors.[9] It is important to perform dose-response experiments to identify the optimal concentration that elicits the desired effect without engaging off-target mechanisms.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for an experiment using this compound, incorporating essential control experiments.
Caption: A general workflow for experiments with this compound.
Signaling Pathway of mGluR2/3 Activation
Activation of presynaptic mGluR2/3 by LY379268 typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in neurotransmitter release.
Caption: Simplified signaling pathway of presynaptic mGluR2/3 activation.
Troubleshooting Logic Tree
This diagram provides a logical approach to troubleshooting common issues with this compound experiments.
Caption: A logic tree for troubleshooting this compound experiments.
References
- 1. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize phototoxicity with NPEC-caged-LY379268.
Welcome to the technical support center for NPEC-caged-LY379268. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound, with a specific focus on minimizing phototoxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a photoactivatable version of LY379268, a selective and potent agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1][2][3][4] The LY379268 molecule is rendered biologically inactive by being covalently bonded to a photolabile protecting group, (N)-1-(2-nitrophenyl)ethyl (NPEC).[5] This "caging" allows for precise spatial and temporal control over the release of the active agonist upon illumination with light.
Q2: How does the "uncaging" process work? A2: The uncaging process, or photolysis, occurs when the NPEC cage absorbs photons from a light source.[6][7] This absorption provides the energy to break the covalent bond holding the cage to the LY379268 molecule. The process releases the active LY379268, which can then bind to its mGluR2/3 target, and an inert photolytic by-product. This technique allows researchers to apply a drug to a specific location (e.g., a single dendritic spine) at a precise moment in time.[7][8]
Q3: What is phototoxicity and why is it a concern in uncaging experiments? A3: Phototoxicity refers to cellular damage or death caused by light exposure. In uncaging experiments, the high-intensity light required to cleave the cage can be harmful to cells.[9] UV light, in particular, can cause DNA damage and apoptosis.[10] Minimizing phototoxicity is crucial for obtaining physiologically relevant results and ensuring that the observed biological effects are due to the released agonist and not light-induced artifacts.[11]
Q4: What are the key properties of the NPEC caging group? A4: The NPEC caging group is known for its high stability against hydrolysis in physiological buffers, which prevents premature release of the active molecule.[12] However, it generally has slower photorelease kinetics (in the millisecond to second range) compared to other cages like MNI.[5][13] This makes it well-suited for studying slower signaling processes, such as those mediated by metabotropic receptors, but less ideal for mimicking fast synaptic transmission.[13] Notably, unlike some MNI-caged compounds, NPEC-caged ligands have not been found to interfere with GABAergic transmission at high concentrations.[13]
Q5: What is the optimal wavelength for uncaging NPEC-caged compounds? A5: The optimal wavelength for one-photon uncaging of NPEC is in the near-UV range, typically around 360 nm.[5][12] Efficient uncaging can also be achieved at longer wavelengths, such as 405 nm, which may offer a better balance between uncaging efficiency and reduced phototoxicity.[14] For two-photon excitation, which inherently reduces phototoxicity, longer wavelengths (e.g., 720-800 nm) are used.[10][15]
Troubleshooting Guide
Issue 1: No observable biological response after photostimulation.
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength or Insufficient Light Power | Verify that your light source is emitting at or near the optimal wavelength for NPEC photolysis (~360 nm for one-photon).[5][11] Measure the light power at the sample plane and increase intensity or duration if it is too low. Be aware that at high cage concentrations (>0.5 mM), inner-filtering can reduce uncaging efficiency.[11][14] |
| Degraded this compound | Ensure the compound has been stored correctly (long-term at -80°C, short-term at -20°C).[11] Prepare fresh aliquots from a new vial to avoid degradation from multiple freeze-thaw cycles.[5] |
| Sub-optimal Experimental Conditions | Confirm that the pH of your experimental buffer is stable and at the appropriate physiological level (typically 7.2-7.4).[5][16] Ensure the health and viability of your cell or tissue preparation and confirm that mGluR2/3 receptors are expressed and functional. |
| Diffusion of Released Agonist | The site of uncaging relative to the target receptors is critical. Ensure the light is focused precisely on the area of interest. Consider the slower release kinetics of NPEC and ensure the observation window is appropriate.[13] |
Issue 2: Evidence of cellular damage or phototoxicity (e.g., membrane blebbing, cell death).
| Possible Cause | Troubleshooting Steps |
| Excessive Light Intensity or Duration | This is the most common cause of phototoxicity. Systematically reduce the light power and/or the pulse duration to the minimum required to elicit a biological response. Averaging multiple fast scans can be less damaging than a single slow scan.[9] |
| Cumulative Light Exposure | Repeated illumination of the same area can lead to cumulative damage. Perform control experiments with the uncaging light alone (no caged compound) to assess the threshold for light-induced damage in your system.[11][17] |
| Use of High-Energy UV Light | Single-photon excitation with UV light is more damaging than two-photon excitation with near-infrared light.[10] If available, switch to a two-photon uncaging setup to significantly reduce phototoxicity and increase spatial precision.[9] |
| Phototoxic By-products | While the by-products of NPEC photolysis are generally considered inert, high concentrations from intense or prolonged uncaging could potentially have effects.[6] Use the lowest effective concentration of the caged compound and the minimum required light dose. |
Quantitative Data Summary
Table 1: Comparison of Common Caging Groups
| Property | NPEC-Caged | MNI-Caged | RuBi-Caged |
| Typical Uncaging Wavelength (1-Photon) | ~360 nm | ~380 nm | 400-532 nm (Visible) |
| Typical Uncaging Wavelength (2-Photon) | Low efficiency | ~720 nm | ~800 nm |
| Release Kinetics (Photolysis Rate) | Slower (ms to s)[5][13] | Fast (sub-µs)[13] | Very Fast (<20 ns) |
| Two-Photon Cross-Section | Very low | Adequate (e.g., 0.06 GM for MNI-glutamate)[15] | High |
| Potential for Off-Target Effects | Not observed to interfere with GABAergic transmission[13] | Can interfere with GABAergic transmission at high concentrations[13] | Not extensively reported |
Table 2: Recommended Starting Parameters to Minimize Phototoxicity
| Parameter | Recommendation for One-Photon Uncaging | Recommendation for Two-Photon Uncaging |
| Wavelength | 405 nm (offers a good compromise between efficiency and safety)[14] | 720-800 nm (longer wavelengths penetrate deeper and are less damaging)[10][18] |
| Laser Power | Start low and titrate up (e.g., < 2 mW/µm²)[14] | Start low and titrate up (e.g., 5-10 mW at the sample)[16][19] |
| Pulse Duration | Use the shortest possible pulses (e.g., 0.2 - 1 ms)[16] | Use very short pulses (femtosecond range) |
| Repetition Rate | Keep low (e.g., 0.1 Hz) to allow for cell recovery[16] | Dependent on experimental goals, but minimize total exposure |
| Compound Concentration | Use the lowest effective concentration (e.g., start with 10-100 µM) | Higher concentrations may be needed (e.g., 2.5 mM for MNI-glutamate)[16][18] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 30-60 minutes before opening to prevent moisture condensation.[5]
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-100 mM).
-
Dissolve: Vortex the vial thoroughly until the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[12]
-
Aliquot: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[11]
-
Store: For long-term storage (up to 6 months or more), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[11]
Caption: General experimental workflow for an uncaging experiment.
Protocol 2: Assessing Phototoxicity with a Cell Viability Assay (e.g., MTT/CCK-8)
This protocol is performed after a mock uncaging experiment to quantify potential cell damage.
-
Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) and grow to the desired confluency.
-
Mock Experiment: Treat the cells with the same concentration of this compound used in your experiments.
-
Illumination: Expose the experimental wells to the uncaging light source using the same parameters (wavelength, intensity, duration) as your main experiment. Include two control groups:
-
No-Light Control: Cells treated with the caged compound but not exposed to light.
-
Light-Only Control: Cells not treated with the caged compound but exposed to the light stimulus.
-
-
Incubation: After illumination, return the plate to the incubator for a recovery period (e.g., 24 hours).[20]
-
Viability Assay: Add the cell viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Readout: Incubate for the recommended time, then measure the absorbance using a plate reader.
-
Analysis: Compare the absorbance values between the experimental group and the control groups. A significant decrease in absorbance in the illuminated groups compared to the no-light control indicates phototoxicity.
Caption: A troubleshooting decision tree for diagnosing phototoxicity.
LY379268 Signaling Pathway
Upon successful uncaging, the released LY379268 acts as an agonist at presynaptic mGluR2 and mGluR3. These are Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately modulates neurotransmitter release, typically resulting in a reduction of glutamate release from the presynaptic terminal.[3]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY379268 Does Not Have Long-Term Procognitive Effects nor Attenuate Glutamatergic Signaling in AβPP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the mGlu2/3 receptor agonist LY379268 on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NPEC-caged-LY379268 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPEC-caged-LY379268 in their experiments. The following question-and-answer format addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoactivatable version of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The LY379268 molecule is rendered biologically inactive by being covalently attached to a 1-(2-nitrophenyl)ethyl (NPEC) "caging" group. This allows for precise spatiotemporal control over the activation of group II mGluRs. When illuminated with near-UV light (typically around 360 nm), the NPEC cage undergoes photolysis, rapidly releasing the active LY379268 molecule.
Q2: What are the primary downstream signaling pathways activated by LY379268?
Activation of group II mGluRs (mGluR2/3) by LY379268 is primarily coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, studies have shown that LY379268 can modulate downstream signaling cascades involving Extracellular signal-regulated kinase 1/2 (ERK1/2) and Glycogen Synthase Kinase-3β (GSK-3β), which can influence processes such as AMPA receptor trafficking.
Q3: What are the photolysis by-products of this compound and are they harmful?
The photolysis of the NPEC caging group releases the active LY379268 molecule, a proton (H+), and a 2-nitrosoacetophenone by-product. It is crucial to consider that these by-products, as well as the high-energy UV light used for uncaging, can potentially lead to phototoxicity. This can manifest as cellular stress, altered signaling, or even cell death, which could confound experimental results. Therefore, appropriate control experiments are essential.
Q4: What is the difference between one-photon and two-photon uncaging of this compound?
One-photon (1P) uncaging uses a single high-energy photon (typically in the UV range) to cleave the cage. This method is efficient but can be limited by light scattering and activates the compound throughout the light path. Two-photon (2P) uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the infrared range) to achieve the same energy transition. This confines the uncaging to a very small focal volume, offering superior spatial resolution and deeper tissue penetration. However, NPEC-caged compounds generally have a lower two-photon absorption cross-section compared to other cages like MNI, which may necessitate higher laser power and careful optimization.
Experimental Protocols & Data
Solubility and Stock Solution Preparation
Proper handling and preparation of this compound are critical for experimental success.
| Solvent | Reported Solubility of Uncaged LY379268 | Recommended for this compound |
| Water | Up to 20 mM | Lower solubility expected. |
| 1 eq. NaOH | Up to 100 mM | May be used to aid dissolution. |
| DMSO | Not specified for uncaged, but commonly used for caged compounds. | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
Protocol for Stock Solution Preparation:
-
Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Suggested Starting Concentrations for Experiments
Specific optimal concentrations for this compound have not been extensively reported and must be determined empirically. The following are suggested starting ranges based on common practices with other caged compounds and the known potency of uncaged LY379268.
| Experimental System | Suggested Starting Concentration Range | Notes |
| Cell Culture | 1 - 20 µM | The final concentration should be optimized based on the desired biological effect and potential for phototoxicity. |
| Electrophysiology (Brain Slices) | 10 - 100 µM | Higher concentrations may be needed to ensure sufficient compound reaches the target neurons within the tissue slice. |
| Two-Photon Uncaging | 100 µM - 1 mM | Due to the small excitation volume, higher local concentrations are often required for efficient two-photon uncaging. |
Photolysis Parameters
The optimal light dose for uncaging depends on the light source, experimental setup, and the concentration of the caged compound. It is crucial to calibrate your light source to determine the minimal power and duration required for a reliable biological response while minimizing phototoxicity.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Wavelength | ~360 nm | ~720 nm (requires empirical determination) |
| Light Source | UV flash lamp, LED, or laser | Mode-locked Ti:Sapphire laser |
| Pulse Duration | 1 - 10 ms | 0.5 - 5 ms |
| Laser Power | Low mW range | Higher mW range (requires careful optimization to avoid damage) |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No biological response after photolysis | Inefficient uncaging: Insufficient light power or duration; incorrect wavelength. | Verify the output of your light source. Increase light intensity and/or duration incrementally. Ensure your light source's wavelength is appropriate for NPEC photolysis (~360 nm for 1P). |
| Compound degradation: Improper storage or handling. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. | |
| Low compound concentration: Insufficient caged compound at the target site. | Increase the bath concentration of this compound. | |
| Signs of cellular damage (e.g., blebbing, swelling, death) | Phototoxicity: Light intensity or duration is too high. | Perform a "light-only" control experiment (illuminate without the caged compound). Reduce the light intensity and/or duration to the minimum required for a biological response. |
| By-product toxicity: The photolysis by-products are causing cellular stress. | Include a control where a biologically inert caged compound is photolyzed to assess the effects of the by-products alone. | |
| Variability in experimental results | Inconsistent light delivery: Fluctuations in lamp/laser output; misalignment of the light path. | Regularly check the power output of your light source. Ensure the light path is correctly aligned and focused for each experiment. |
| Incomplete dissolution of the caged compound. | Ensure the stock solution is fully dissolved before further dilution. | |
| Effect observed in the absence of light | Biological activity of the caged compound: The this compound itself may have some residual agonist or antagonist activity. | Perform a "no-light" control by applying the caged compound without photolysis to test for any effects of the caged molecule itself. |
Mandatory Visualizations
Signaling Pathway of LY379268 Activation of Group II mGluRs
Caption: Signaling cascade initiated by the activation of group II mGluRs by LY379268.
Experimental Workflow for Optimizing this compound Concentration
Caption: Iterative workflow for determining the optimal concentration and light parameters.
Logical Flow for Troubleshooting No Biological Response
Caption: A step-by-step guide for troubleshooting the absence of a biological response.
Dealing with poor solubility of NPEC-caged-LY379268.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of NPEC-caged-LY379268. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A1: Direct dissolution of this compound in aqueous solutions is challenging due to the hydrophobic nature of the NPEC caging group.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into your aqueous buffer to the final working concentration.[2][3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of NPEC-caged compounds, with solubility reported up to 100 mM for similar molecules.[3][4]
Q3: How can I prepare an aqueous working solution from a DMSO stock without precipitation?
A3: To minimize precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring the buffer. This gradual dilution helps to keep the compound in solution. The final concentration of DMSO in your working solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on your biological preparation.
Q4: My solution becomes cloudy after diluting the DMSO stock. What does this indicate and how can I fix it?
A4: Cloudiness or turbidity indicates that the compound is precipitating out of the solution, likely because its solubility limit in the aqueous buffer has been exceeded. To resolve this, you can try lowering the final concentration of this compound, slightly increasing the percentage of DMSO (while remaining within the tolerance of your experimental system), or employing gentle sonication to aid dissolution.[5]
Q5: Can I adjust the pH to improve the solubility of this compound?
A5: Yes, pH adjustment can be an effective strategy. The parent compound, LY379268, shows significantly increased solubility in a solution containing 1 equivalent of NaOH.[6] You can try adjusting the pH of your final aqueous solution to be slightly basic (e.g., pH 7.4-8.0) to improve solubility, but ensure the final pH is compatible with your experimental model.[5]
Troubleshooting Guide for Poor Solubility
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve to create a stock solution. | Incorrect solvent choice. | Use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution.[4] |
| Precipitation occurs when diluting stock solution into aqueous buffer. | Exceeding the solubility limit in the aqueous phase. | 1. Decrease the final target concentration of the compound.2. Add the DMSO stock to the buffer slowly while vortexing.3. Use gentle sonication to help dissolve the precipitate.[5]4. Ensure the final DMSO concentration is as low as possible but sufficient to maintain solubility. |
| Aqueous working solution is cloudy or contains visible particles. | The compound has poor kinetic solubility in the chosen buffer. | 1. Filter the final working solution through a 0.22 µm syringe filter to remove undissolved particles.2. Adjust the pH of the buffer; the parent compound's solubility is enhanced by NaOH.[5][6]3. Prepare fresh solutions for each experiment. |
| Low or no biological response after photolysis (uncaging). | Insufficient concentration of dissolved (active) compound due to poor solubility. | 1. Confirm the concentration and integrity of your stock solution.2. Follow the steps above to ensure the compound is fully dissolved in the working solution.3. Perform a concentration-response curve to determine the optimal effective concentration for your system. |
| Inconsistent experimental results. | Variability in the amount of dissolved compound between experiments. | 1. Standardize your solution preparation protocol meticulously.2. Always prepare fresh working solutions from a validated stock.3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3] |
Data Presentation
Table 1: Solubility Data for Parent Compound (LY379268)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | 3.74 | 20 - 25 | [6][7][8] |
| 1 eq. NaOH | 18.71 | 100 | [6] |
Table 2: General Recommendations for NPEC-Caged Compounds
| Parameter | Recommendation | Rationale / Notes | Source(s) |
| Stock Solution Solvent | DMSO | High organic solubility overcomes poor aqueous solubility. | [2][3][4] |
| Stock Solution Concentration | 10-100 mM | Provides a concentrated source for dilution into aqueous buffers. | [2][3] |
| Stock Solution Storage | -20°C (short-term, ~1 month)-80°C (long-term, ~6 months) | Prevents degradation. Prepare single-use aliquots to avoid freeze-thaw cycles. | [3][4] |
| Final Working Concentration | Application-dependent (typically µM range) | Must be empirically determined for each experimental setup. | [3] |
| Uncaging Wavelength | ~360 nm | Optimal for photolysis of the NPEC caging group. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Add the required volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10-100 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Dispense the stock solution into small, single-use aliquots and store at -80°C.[4]
Protocol 2: Preparation of an Aqueous Working Solution
-
Prepare the desired volume of your experimental aqueous buffer (e.g., ACSF, PBS).
-
Thaw a single aliquot of the DMSO stock solution.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock drop-by-drop to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal and does not exceed the tolerance of your biological preparation (e.g., <0.5%).
-
Use the prepared working solution immediately for best results.
Protocol 3: Photolysis (Uncaging) of this compound
-
Apply the prepared working solution to your biological sample and allow for equilibration.
-
Use a UV light source capable of emitting light at approximately 360 nm for efficient uncaging.[2]
-
The optimal light power and duration must be determined empirically for each setup to ensure efficient uncaging while minimizing potential phototoxicity.[2]
-
Perform control experiments using the UV light alone (without the caged compound) to test for light-induced artifacts.[9]
Protocol 4: Essential Control Experiments
-
Pre-photolysis Control: Apply this compound to the preparation without UV illumination to confirm it is biologically inert before uncaging.[4]
-
Photolysis Artifact Control: Expose the biological preparation to the UV light stimulus in the absence of the caged compound to ensure the light itself does not elicit a response.[9]
-
Vehicle Control: Apply the vehicle (e.g., buffer with the same final concentration of DMSO) and deliver the UV light stimulus to control for any effects of the solvent.[9]
-
Antagonist Control: Perform the uncaging experiment in the presence of a specific mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed biological effect is mediated by the target receptors.[9][10][11]
Mandatory Visualizations
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 7. LY 379268, Group II mGlu agonist (CAS 191471-52-0) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Group II metabotropic glutamate receptor agonist LY379268 regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Light Source Power for Efficient Uncaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize light source power for efficient and reproducible uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is "uncaging" and why is light source calibration critical?
A1: Uncaging is a technique that uses a focused light source, typically a laser, to photorelease a biologically active molecule from an inert "caged" precursor.[1][2] This allows for precise spatial and temporal control over the delivery of substances like neurotransmitters, second messengers, or drugs.[2][3] Proper calibration of the light source is critical to:
-
Ensure sufficient molecule release: Delivering enough light energy to achieve the desired physiological effect.
-
Prevent photodamage: Avoiding excessive light exposure that can damage or kill cells, confounding experimental results.[3][4]
-
Maintain reproducibility: Ensuring consistent results across different experiments and samples.[4]
Q2: What are the key parameters to consider when calibrating my light source?
A2: The primary parameters to optimize are laser power (in milliwatts, mW), pulse duration (in milliseconds, ms), and the wavelength of light (in nanometers, nm).[4][5] These are determined by the specific caged compound's properties, including its absorption spectrum and quantum yield (the efficiency of photorelease upon photon absorption), as well as the experimental setup.[6][7]
Q3: How does tissue depth affect the required laser power?
A3: As light penetrates deeper into biological tissue, scattering and absorption reduce the power delivered to the focal point.[4] Therefore, higher initial laser power is required to achieve the same uncaging efficiency at greater depths. Some researchers apply a correction factor to compensate for this effect. For example, one study adjusted laser power (P) based on depth (d) using the formula: P = 10 * e^(d/120) mW.[4]
Q4: What is the difference between one-photon and two-photon uncaging?
A4: One-photon (1P) uncaging typically uses UV or blue light to photolyze the caged compound.[1][3] Two-photon (2P) uncaging uses a pulsed infrared laser, where the caged molecule simultaneously absorbs two lower-energy photons to achieve excitation.[3][8] The key advantage of 2P uncaging is its intrinsic three-dimensional resolution, as excitation is confined to the tiny focal volume, minimizing off-target effects and photodamage in surrounding tissue.[3][8]
Troubleshooting Guides
Issue 1: No or Weak Uncaging Response
If you are observing a minimal or absent physiological response after applying the light pulse, follow these steps.
-
Inadequate Light Power: The most common issue is insufficient light energy at the sample. Gradually increase the laser power or the pulse duration.[4] Be cautious and increase parameters in small increments to avoid photodamage.
-
Incorrect Wavelength: Ensure your light source's wavelength is tuned to the absorption peak of your caged compound. MNI-glutamate, for example, is efficiently uncaged at ~720 nm, while RuBi-glutamate requires ~810 nm.[5]
-
Low Compound Concentration: For two-photon uncaging, higher concentrations of the caged compound are often necessary compared to one-photon methods. Typical concentrations for MNI-glutamate range from 2.5 mM to 10 mM.[4]
-
Poor Focus: Uncaging is highly dependent on precise focusing of the light source onto the target (e.g., a specific dendritic spine). Verify that the focal plane of your uncaging laser is correctly aligned with your target.
Issue 2: Evidence of Photodamage
Photodamage can manifest as morphological changes (e.g., swelling or blebbing), altered electrophysiological properties, or a decline in response with repeated stimulation.
-
Reduce Light Energy: This is the most critical step. Decrease the laser power and/or shorten the pulse duration to the minimum required to elicit a physiological response.[4]
-
Increase Time Between Stimulations: If stimulating the same location repeatedly, increase the interval between uncaging pulses. For example, increasing the interval from 5 to 15 seconds can lead to more stable responses.[4]
-
Use a More Efficient Caged Compound: Compounds with a higher "uncaging index" (the product of the extinction coefficient and quantum yield) require less light for efficient release, thereby reducing the risk of photodamage.[3][7]
Issue 3: High Variability in Uncaging Response
Inconsistent responses can make data interpretation difficult.
-
Power Fluctuation: Check the stability of your light source. Use a power meter to measure the output at the objective over time to ensure it is not fluctuating.[9]
-
Inconsistent Compound Concentration: Ensure the caged compound is fully dissolved and uniformly distributed in the bath solution.
-
Tissue Scattering Variation: When uncaging at different depths, remember that light scattering will vary. Calibrate power at different depths or use a depth-correction formula to ensure consistent energy delivery.[4]
-
Photobleaching Calibration: For greater consistency, consider a calibration method based on photobleaching a fluorescent dye (like Alexa-594). Adjusting laser power to achieve a consistent level of bleaching can correlate with more consistent uncaging.[4][10]
Quantitative Data Summary
The optimal parameters are highly dependent on the specific experimental setup, objective, and caged compound. The following tables provide starting points based on published literature.
Table 1: Common Parameters for Two-Photon Uncaging of Glutamate (B1630785)
| Parameter | MNI-Glutamate | RuBi-Glutamate | CDNI-Glutamate |
| Wavelength | ~720 nm[5] | ~810 nm[5] | ~720 nm[11] |
| Laser Power (at sample) | ~10 - 30 mW[4][5] | ~25 - 30 mW[5] | ~8.7 mW[11] |
| Pulse Duration | 0.25 - 4 ms[4][5] | ~4 ms[5] | 1 ms[11] |
| Concentration | 2.5 - 10 mM[4] | ~0.8 mM[5] | 2 mM[11] |
Table 2: Properties of Caged Compounds
| Caged Compound | Extinction Coefficient (ε) at λmax | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) at λ |
| MNI-Glu | 4,500 M⁻¹cm⁻¹ at 336 nm[10] | ~0.085 | 0.06 GM at 730 nm[10] |
| MDNI-Glu | 6,400 M⁻¹cm⁻¹ at 330 nm[10] | ~0.5 | 0.06 GM at 720 nm[10] |
| CDNI-Glu | 6,400 M⁻¹cm⁻¹ at 330 nm[10] | ~0.5 | 0.06 GM at 720 nm[10] |
| DEAC450-Glu | 43,000 M⁻¹cm⁻¹ at 450 nm[10] | ~0.39 | 0.5 GM at 900 nm[10] |
Key Experimental Protocols
Protocol 1: Calibration by Mimicking Physiological Events
This method is common in neurophysiology for calibrating glutamate uncaging to evoke responses similar to natural synaptic events.
-
Establish a Whole-Cell Recording: Patch onto a neuron and hold it in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).
-
Position the Uncaging Spot: Use imaging to position the laser spot adjacent to a dendritic spine (~0.3 µm from the spine head).[5]
-
Set Initial Parameters: Start with a low laser power (~5-10 mW) and a short pulse duration (~1 ms).[4][5]
-
Apply Test Pulses: Deliver a series of test pulses at a low frequency (e.g., 0.1 Hz).[4]
-
Adjust and Measure: Gradually increase the laser power or pulse duration until you consistently record an uncaging-evoked EPSC (uEPSC) with an amplitude similar to that of a miniature EPSC (mEPSC), which is typically around 10 pA.[4]
-
Verify Stability: Once the target amplitude is reached, deliver 5-7 test pulses to ensure the response is stable.[4]
Protocol 2: Calibration Using Fluorescent Dye Photobleaching
This protocol provides an alternative method to standardize the light dose delivered to the sample, which is particularly useful for ensuring consistency across different depths or preparations.[4][10]
-
Load Cell with Dye: Fill the cell with an internal solution containing a fluorescent dye (e.g., Alexa-594) in addition to your indicator dyes.[4]
-
Acquire Baseline Image: Take a baseline fluorescence image of the target region before uncaging.
-
Deliver Uncaging Pulse: Apply the uncaging light pulse with a set of test parameters.
-
Acquire Post-Pulse Image: Immediately after the pulse, acquire another fluorescence image of the same region.
-
Quantify Bleaching: Measure the percentage reduction in fluorescence intensity at the target location. A consistent target is often a 40% bleach.[10]
-
Adjust and Repeat: Adjust the laser power or duration until you consistently achieve the target level of photobleaching. This light dose is then used for the uncaging experiment.
Signaling Pathway and Logical Relationships
The efficiency of an uncaging experiment is governed by a cascade of factors, from the light source to the final biological response.
References
- 1. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 2. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? - Argolight [argolight.com]
- 10. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of NPEC-caged-LY379268.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing off-target effects when using NPEC-caged-LY379268.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a photoactivatable version of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] The LY379268 molecule is rendered biologically inactive by being covalently bound to a photolabile protecting group, 1-(2-nitrophenyl)ethyl (NPEC).[1] This "caging" allows for precise spatial and temporal control over the drug's release. Upon illumination with near-ultraviolet (UV) light (typically around 360 nm), the NPEC cage undergoes photolysis, breaking the bond and releasing the active LY379268.[1] The released LY379268 can then bind to and activate presynaptic and postsynaptic mGluR2/3, which are G-protein coupled receptors (GPCRs) that couple to Gαi/o. This activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4][5]
Q2: What are the potential sources of off-target effects when using this compound?
A2: Off-target effects can arise from several sources:
-
The uncaged LY379268: At higher concentrations, LY379268 itself may exhibit off-target effects, such as anxiety-like behaviors observed in animal models.[6][7] It can also influence dopamine (B1211576) and serotonin (B10506) systems in specific brain regions.
-
The NPEC cage or the caged compound itself: Ideally, the caged compound should be biologically inert before photolysis. However, it is a potential source of artifacts if the caged molecule itself exhibits some pharmacological activity.[8]
-
Photolysis byproducts: The uncaging of the NPEC group releases a 2-nitrosoacetophenone byproduct and a proton (H+).[1] These byproducts could have their own biological effects, especially at high concentrations or with repeated photostimulation. Nitro-containing compounds, in general, can have a wide range of biological activities.[9][10][11]
-
The uncaging light: High-intensity UV light can be phototoxic to cells, leading to cellular damage or stress responses that are independent of the released LY379268.[12]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the compound's integrity. While specific stability data for this compound is limited, general guidelines for NPEC-caged compounds suggest storing the solid compound and stock solutions at -20°C for short-term storage and -80°C for long-term storage, protected from light. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to come to room temperature before opening to prevent condensation.
Q4: How should I dissolve this compound?
A4: NPEC-caged compounds are often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[13] For biological experiments, a concentrated stock solution is typically prepared in high-purity DMSO and then diluted to the final working concentration in the experimental buffer (e.g., artificial cerebrospinal fluid, ACSF). It is critical to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent or no biological response after uncaging.
| Possible Cause | Troubleshooting Steps |
| Inefficient Uncaging | 1. Verify Light Source: Check the wavelength and power output of your UV light source. NPEC photolysis is most efficient around 360 nm.[1] 2. Optimize Light Parameters: Systematically increase the duration and/or intensity of the light pulse. Be mindful of potential phototoxicity. 3. Focus and Alignment: Ensure the light path is correctly aligned and focused on the target area. |
| Compound Degradation | 1. Fresh Solutions: Prepare fresh working solutions for each experiment from a properly stored stock. 2. Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light. 3. New Aliquot: Use a fresh aliquot of the stock solution to rule out degradation from repeated freeze-thaw cycles. |
| Suboptimal Concentration | 1. Concentration Range: The optimal concentration is application-dependent. Consider testing a range of concentrations to find the effective dose for your system. |
| Biological System Insensitivity | 1. Receptor Expression: Confirm that your cells or tissue of interest express mGluR2/3. 2. Cell Health: Ensure the viability and health of your biological preparation. |
Issue 2: Observing off-target effects or responses in control experiments.
| Possible Cause | Troubleshooting Steps |
| Phototoxicity from Uncaging Light | 1. Light-Only Control: Perform a control experiment where the preparation is illuminated with the same light parameters in the absence of the caged compound. Any observed effect is likely due to phototoxicity. 2. Minimize Light Exposure: Reduce the light intensity and/or duration to the minimum required for a reliable biological response. 3. Consider Two-Photon Uncaging: If available, two-photon excitation can reduce phototoxicity and improve spatial resolution. |
| Biological Activity of the Caged Compound | 1. Pre-Uncaging Control: Apply this compound to the preparation without UV illumination. If a biological response is observed, the caged compound itself is active. 2. Lower Concentration: Use the lowest effective concentration of the caged compound. |
| Effects of Photolysis Byproducts | 1. Minimize Uncaging Events: Limit the number and duration of uncaging events to reduce the accumulation of byproducts. 2. Local Perfusion: If possible, use a local perfusion system to wash away byproducts after uncaging. 3. Proton Buffering: Ensure your experimental buffer has sufficient buffering capacity to handle the release of protons during photolysis.[14] |
| Off-Target Effects of Uncaged LY379268 | 1. Dose-Response Curve: Generate a dose-response curve for the uncaged LY379268 to identify the concentration range that is selective for mGluR2/3. 2. Antagonist Control: Co-apply a specific mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed effect is mediated by the target receptors. A reduction or blockade of the response confirms on-target activity. |
Quantitative Data Summary
The optimal parameters for using this compound will vary depending on the experimental setup. The following tables provide a starting point for optimization, based on data from NPEC-caged compounds and the pharmacology of LY379268.
Table 1: Photochemical Properties of NPEC-caged Compounds
| Parameter | Recommended Value/Range | Notes |
| One-Photon Uncaging Wavelength | ~360 nm | Optimal for NPEC photolysis.[1] |
| Two-Photon Uncaging Wavelength | 720-740 nm | Requires empirical optimization due to the low two-photon cross-section of NPEC. |
| Quantum Yield (Φ) | Not widely reported for this compound. | Generally considered efficient for one-photon uncaging.[8] |
| Release Kinetics | Milliseconds to seconds | The NPEC cage has slower release kinetics compared to other caging groups like MNI. |
Table 2: Suggested Experimental Concentrations and Durations
| Parameter | Suggested Starting Range | Notes |
| Working Concentration | 10 - 200 µM | Highly dependent on the biological preparation and desired local concentration of LY379268. |
| Light Pulse Duration (1-photon) | 1 - 500 ms | Should be minimized to avoid phototoxicity. |
| Light Power Density (1-photon) | 1 - 10 mW/mm² | Requires optimization for the specific setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Essential Control Experiments
-
Light-Only Control:
-
Prepare the biological sample as in the main experiment.
-
Perfuse with the vehicle solution (e.g., ACSF with the same final DMSO concentration as the experimental condition) without the caged compound.
-
Deliver the same light stimulus (wavelength, intensity, and duration) that will be used for uncaging.
-
Record the biological response. Any observed response is a light-induced artifact.
-
-
Caged Compound Control (Pre-Uncaging):
-
Prepare the biological sample.
-
Perfuse with the solution containing this compound at the working concentration.
-
Do not deliver the light stimulus.
-
Record the biological response. Any change from baseline indicates that the caged compound itself is biologically active.
-
-
Antagonist Control:
-
First, perform the uncaging experiment to establish a baseline response to the photoreleased LY379268.
-
Wash out the caged compound.
-
Perfuse the preparation with a solution containing both this compound and a specific mGluR2/3 antagonist (e.g., LY341495).
-
Deliver the same light stimulus.
-
A significant reduction or complete blockade of the biological response confirms that the effect is mediated by mGluR2/3.
-
Visualizations
Caption: Experimental workflow for using this compound with integrated controls.
Caption: Troubleshooting decision tree for identifying sources of off-target effects.
Caption: Simplified signaling pathway of LY379268 via mGluR2/3 and potential crosstalk.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
NPEC-caged-LY379268 degradation and shelf life.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of NPEC-caged-LY379268. The information provided, particularly regarding degradation and shelf life, is based on data for NPEC-caged compounds in general, with specific examples drawn from studies on NPEC-caged-dopamine due to the limited availability of specific stability data for this compound. These guidelines are intended to help users optimize their experiments and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photolabile version of LY379268, a selective group II metabotropic glutamate (B1630785) receptor (mGluR) agonist. The LY379268 molecule is rendered biologically inactive by being covalently attached to a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This allows for precise spatial and temporal control over the release of the active compound. Upon illumination with near-ultraviolet (UV) light (typically around 360 nm), the NPEC cage undergoes photolysis, rapidly releasing free LY379268, which can then activate mGluR2 and mGluR3.
Q2: What are the primary photolysis by-products of NPEC-caged compounds?
A2: The photolysis of the NPEC caging group results in the release of the active molecule (in this case, LY379268), a proton (H+), and a 2-nitrosoacetophenone derivative. It is important to consider the potential biological effects of these by-products in your experimental design and to include appropriate controls.
Q3: Is the this compound compound itself biologically inert before photolysis?
A3: Ideally, a caged compound should be completely inactive before uncaging. However, it is a potential experimental artifact that the caged compound itself may exhibit some pharmacological activity. Researchers should perform control experiments to test for any effects of this compound in the absence of light.
Q4: What is phototoxicity and how can it affect my experiments?
A4: Phototoxicity is cellular damage caused by light, which can be exacerbated by the presence of photosensitive compounds like the NPEC cage. The high-energy UV light used for uncaging can be damaging to cells, and the photolysis by-products may also contribute to phototoxic effects. This can manifest as altered cellular function or cell death, confounding experimental results. "Light-only" control experiments are crucial to assess and mitigate phototoxicity.
Storage and Shelf Life
Proper storage is critical to maintain the integrity and stability of this compound. The following recommendations are based on data for NPEC-caged-dopamine and general best practices for photolabile compounds.
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Condition | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Long-term | -20°C | Up to 3 years | Protect from light. |
| Short-term | 4°C | Up to 2 years | Protect from light. | |
| In-Solvent (DMSO Stock Solution) | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. |
| Short-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. |
Data adapted from stability studies on NPEC-caged-dopamine.[1][2]
Troubleshooting Guide
Q1: I am not observing a biological response after UV illumination. What are the possible causes?
A1: This is a common issue that can arise from several factors. Consider the following troubleshooting steps:
-
Incorrect Wavelength: Ensure your light source is emitting at or near the optimal wavelength for NPEC photolysis, which is approximately 360 nm.[1][2]
-
Insufficient Light Power: The power of your UV light source may be too low to uncage a sufficient concentration of LY379268. Refer to the literature for appropriate power densities for your specific experimental setup.
-
Compound Degradation: Improper storage can lead to the degradation of this compound. Stock solutions should be stored at -80°C for long-term use and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
-
Biological System Insensitivity: The cells or tissue preparation you are using may not be sensitive to the concentration of LY379268 being released.
-
Slow Release Kinetics: NPEC cages exhibit slower photorelease kinetics (in the millisecond to second range) compared to other caging groups. This may be too slow for very fast biological processes.[2]
Q2: My experimental results are inconsistent between trials. What could be the cause?
A2: Inconsistent results often stem from variability in experimental parameters. Here are some common sources of inconsistency:
-
Fluctuations in Light Source Power: The output of your UV light source may not be stable. Regularly check and calibrate the power of your laser or lamp.
-
Variability in Compound Concentration: Ensure accurate and consistent preparation of your this compound solutions.
-
Inconsistent Illumination Area: The area of illumination should be consistent across experiments to ensure the same amount of tissue is being stimulated.
-
pH Changes: The photolysis of NPEC-caged compounds releases a proton, which can alter the local pH.[2] If your buffer system is not strong enough to compensate for this, the resulting pH change could affect your biological system.
Q3: I am observing off-target effects or responses in my control experiments (e.g., light only). How can I address this?
A3: Off-target effects can be caused by the light itself or by the photolysis by-products.
-
Photodamage: High-intensity UV light can be toxic to cells. Perform control experiments with the uncaging light alone (in the absence of the caged compound) to rule out light-induced artifacts. If phototoxicity is observed, try reducing the light intensity or duration.
-
By-product Effects: The photolysis by-products (a proton and a 2-nitrosoacetophenone derivative) can have biological effects. To control for this, if possible, use a "caged" inert molecule that undergoes the same photochemistry but does not release a bioactive compound.
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex the vial thoroughly to dissolve the powder. If necessary, brief sonication in an ultrasonic bath can aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]
Protocol 2: Assessment of Compound Purity and Degradation by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (e.g., a freshly prepared sample and an aged sample)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. The UV detector should be set to a wavelength where both the caged compound and potential degradation products absorb light (e.g., near the absorbance maximum of the NPEC group).
-
Data Analysis: Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products. The purity can be estimated based on the relative peak areas.
Visualizations
Caption: Photolysis mechanism of this compound.
Caption: General experimental workflow for a photolysis experiment.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: Controlling for Photolysis Byproducts of NPEC Cage
Welcome to the technical support center for researchers utilizing NPEC-caged compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the photolysis of the 1-(2-nitrophenyl)ethyl (NPEC) caging group. Our goal is to equip you with the knowledge to design robust experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary photolysis byproducts of the NPEC cage?
A1: The photolysis of NPEC-caged compounds, typically initiated by near-UV light (around 360 nm), results in the cleavage of the caging group and the release of the active molecule.[1] This process also generates two primary byproducts:
-
2-nitrosoacetophenone: A reactive nitroso-ketone compound.[2]
-
A proton (H⁺): This leads to a localized decrease in pH.[2]
Q2: Can the NPEC cage or its byproducts interfere with my experiment?
A2: Yes, both the cage itself and its photolysis byproducts can be sources of experimental artifacts.
-
The Caged Compound: Ideally, a caged compound should be biologically inert before photolysis. However, some NPEC-caged molecules may exhibit residual biological activity.[1]
-
Photolysis Byproducts:
-
2-nitrosoacetophenone: This byproduct can be reactive, particularly towards sulfhydryl groups on proteins, and may exhibit off-target biological effects or toxicity at high concentrations.[2]
-
Proton (H⁺) Release: The localized acidification can alter the function of pH-sensitive proteins and cellular processes.[2]
-
-
Phototoxicity: The high-energy UV light used for uncaging can itself be damaging to cells, a phenomenon known as phototoxicity. This can be exacerbated by the presence of the photosensitive NPEC cage.[1][2]
Q3: What are the most critical control experiments to perform when using NPEC-caged compounds?
A3: A comprehensive set of control experiments is essential to validate your findings. The key controls include:
-
UV Light Only Control: To assess the effects of the uncaging light itself on the biological system in the absence of the caged compound.
-
Caged Compound Only Control (No Light): To determine if the caged compound has any biological activity in its inactive form.
-
Photolysis Byproducts Control: To investigate the biological effects of the byproducts generated during photolysis.
Detailed protocols for these essential controls are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to common problems encountered during uncaging experiments with NPEC-caged compounds.
| Problem | Possible Cause | Recommended Solution |
| Unexpected biological response in the absence of UV light. | The NPEC-caged compound may have some inherent biological activity. | Perform a "Caged Compound Only (No Light)" control experiment to quantify this effect. If significant, consider using a lower concentration of the caged compound or exploring alternative caging groups. |
| The caged compound may be degrading prematurely, releasing the active molecule. | Ensure proper storage of the caged compound (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment and protect them from ambient light. | |
| Biological response observed with UV light alone (no caged compound). | The UV light is causing phototoxicity or directly activating cellular pathways. | Perform a "UV Light Only" control experiment. Reduce the intensity and/or duration of the UV light to the minimum required for effective uncaging. Consider using a two-photon uncaging system to minimize phototoxicity. |
| The observed biological response is not consistent with the known pharmacology of the uncaged molecule. | The photolysis byproducts (2-nitrosoacetophenone, H⁺) are causing off-target effects. | Perform a "Photolysis Byproducts Control" experiment. For proton-mediated effects, ensure your experimental buffer has sufficient buffering capacity. To mitigate the effects of 2-nitrosoacetophenone, use the lowest effective concentration of the caged compound and ensure adequate perfusion to wash away byproducts. |
| The localized pH drop is affecting the biological system. | Use a well-buffered experimental solution (e.g., with HEPES) to neutralize the released protons. Monitor the pH of your experimental medium during photolysis if possible. | |
| Inconsistent or variable results between experiments. | Fluctuations in the UV light source power. | Allow the light source to warm up and stabilize before starting experiments. Use a power meter to verify consistent output. |
| Uneven loading or distribution of the caged compound. | Ensure adequate time for the caged compound to diffuse and equilibrate within the sample. | |
| Cumulative phototoxicity or byproduct effects. | Limit the number of uncaging events in the same area. Ensure sufficient time between light exposures for cellular recovery and byproduct washout. |
Quantitative Data Summary
While specific toxicological data for 2-nitrosoacetophenone is not extensively reported in the literature, the following table provides a qualitative comparison of key properties of NPEC with other common caging groups. This information can aid in selecting the most appropriate cage for your experimental needs.
| Caging Group | Typical Uncaging Wavelength | Relative Photolysis Efficiency (Quantum Yield) | Relative Phototoxicity | Key Considerations |
| NPEC | ~360 nm | Moderate | Moderate | Slower photorelease kinetics compared to some other cages. Byproducts can be reactive.[1] |
| MNI (4-methoxy-7-nitroindolinyl) | ~350 nm | High | Moderate to High | Faster release kinetics than NPEC. Can have off-target effects on GABA receptors.[3] |
| RuBi (Ruthenium-bipyridine) | ~473 nm (Visible light) | High | Generally lower than UV-sensitive cages | Excitation with visible light reduces phototoxicity. Can generate reactive oxygen species. |
Experimental Protocols
Here are detailed methodologies for the essential control experiments.
Protocol 1: UV Light Only Control
Objective: To determine if the UV illumination itself elicits a biological response in the absence of the NPEC-caged compound.
Methodology:
-
Prepare the biological sample (e.g., cell culture, tissue slice) and the experimental setup exactly as you would for the uncaging experiment.
-
Apply the vehicle solution (the buffer used to dissolve the NPEC-caged compound) without the caged compound to the sample.
-
Deliver the UV light stimulus using the same parameters (wavelength, intensity, duration, and location) as in your main experiment.
-
Record the biological response (e.g., electrophysiological recording, fluorescence imaging) during and after the UV exposure.
-
Analyze the data to determine if there are any significant changes from the baseline activity. Any observed response can be attributed to the effects of the UV light alone.
Protocol 2: Caged Compound Only (No Light) Control
Objective: To assess any potential biological activity of the NPEC-caged compound in its inactive form.
Methodology:
-
Prepare the biological sample and experimental setup.
-
Apply the NPEC-caged compound at the same concentration used in your uncaging experiments.
-
Incubate the sample for the same duration as in your main experiment to allow for diffusion and potential interaction.
-
Record the biological response without delivering the UV light stimulus.
-
Compare the recorded activity to a baseline recording before the application of the caged compound. Any change in activity indicates a direct effect of the caged compound.
Protocol 3: Photolysis Byproducts Control
Objective: To determine the biological effects of the photolysis byproducts (2-nitrosoacetophenone and H⁺).
Methodology:
-
Prepare a solution of the photolysis byproducts. This can be achieved by pre-photolyzing a solution of the NPEC-caged compound in vitro before applying it to the biological sample.
-
Place a solution of the NPEC-caged compound in a quartz cuvette.
-
Expose the solution to a UV light source until the caged compound is fully photolyzed (this can be monitored by UV-Vis spectroscopy).
-
-
Apply the pre-photolyzed solution to your biological sample.
-
Record the biological response.
-
Analyze the data to identify any effects that can be attributed to the byproducts. To specifically test for the effects of pH, a separate experiment can be performed where the pH of the buffer is transiently lowered to the expected level following photolysis.
Visualizations
Signaling Pathway of NPEC Photolysis and Potential Interferences
Caption: NPEC photolysis pathway and potential sources of experimental artifacts.
Experimental Workflow for Controlling Photolysis Byproducts
Caption: Recommended experimental workflow including essential control experiments.
Logical Flow for Troubleshooting Unexpected Results
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
References
Reducing light scattering in deep tissue uncaging.
Welcome to the technical support center for deep tissue uncaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments aimed at photoreleasing compounds deep within scattering biological tissues.
Frequently Asked Questions (FAQs)
Q1: What is deep tissue uncaging and why is light scattering a major challenge?
A1: Deep tissue uncaging, or photolysis, is a technique used to release biologically active compounds ("caged" compounds) at a specific time and location within living tissue using light. The primary challenge is light scattering. Biological tissues, due to their inhomogeneous nature containing lipids, proteins, and other cellular components, cause photons to deviate from their original path. This scattering effect broadens the light beam, reduces the light intensity that reaches the target depth, and ultimately limits the penetration depth and spatial precision of the uncaging process. Overcoming scattering is crucial for achieving high-resolution uncaging in deep tissue regions like the brain cortex or solid tumors.[1][2][3]
Q2: What are the primary strategies to reduce light scattering for deep tissue uncaging?
A2: The main strategies focus on either minimizing scattering, compensating for it, or using light that is less prone to scattering. Key techniques include:
-
Two-Photon Excitation (2PE): Uses near-infrared (NIR) light, which penetrates deeper into tissue with less scattering compared to UV or visible light used in one-photon uncaging.[3][4][5] The non-linear nature of 2PE also confines the uncaging volume to the focal point, significantly improving spatial resolution.[4][5]
-
Optical Clearing: Involves treating the tissue with chemical agents that reduce scattering by matching the refractive indices of different tissue components.[6][7] This can make the tissue more transparent, allowing light to penetrate deeper.
-
Wavefront Shaping (WFS) with Adaptive Optics (AO): These techniques actively manipulate the wavefront of the excitation light to counteract the distortions caused by scattering.[1][8][9] By pre-shaping the light, a sharp focus can be formed deep inside the scattering medium.[9][10]
-
Photoacoustic Guidance: This emerging technique uses photoacoustic imaging to guide the light to the target and can even use photoacoustic force to enhance the delivery of nanoparticles containing the caged compound.[11][12][13][14]
Q3: How deep can these techniques effectively perform uncaging?
A3: The achievable depth depends on the technique, tissue type, and specific experimental parameters. Two-photon microscopy allows for cellular imaging several hundred microns deep in living animals.[3] For neuronal tissue, which is relatively weakly scattering, the fundamental imaging depth can exceed 1 mm.[15] Optical clearing methods can significantly increase imaging depth, with some techniques achieving depths of over 1200 µm in mouse brain sections.[16] Wavefront shaping has shown the potential to focus light through brain sections up to 300 µm thick, though reliability can decrease with depth.[8]
Troubleshooting Guides
Problem: Low uncaging efficiency or weak biological response at depth.
| Question | Possible Cause | Suggested Solution |
| Q: My uncaging signal is weak when targeting deep structures. How can I improve it? | Insufficient Light Penetration: The laser power at the target depth is too low due to scattering and absorption. | Increase Laser Power: Carefully increase the laser power. Be mindful of potential photodamage. Calibrate Power at Depth: Use a fluorescent dye (e.g., Alexa-594) to calibrate the local power dosage at the target depth to ensure consistency.[17] Switch to a Longer Wavelength: If using two-photon excitation, consider a laser wavelength in the 900-1000 nm range, which generally offers a better penetration window in biological tissue.[5] |
| Q: I've increased the laser power, but the response is still poor and I'm seeing signs of photodamage. | Significant Light Scattering: The focal spot is being diffused by the tissue, reducing the effective power density required for efficient two-photon uncaging. | Implement Optical Clearing: For ex vivo or some in vivo preparations, use an optical clearing agent to reduce tissue scattering.[18] (See Table 2 for options). Consider Wavefront Shaping: If available, use adaptive optics to correct for tissue-induced aberrations and recover a tight focal spot at depth.[1][10] |
| Q: The caged compound doesn't seem to be reaching the deep target area effectively. | Poor Compound Diffusion: The caged compound may not penetrate the tissue efficiently to reach the desired concentration at the target site. | Optimize Delivery Method: For brain slice work, ensure adequate time for the compound to diffuse into the tissue (e.g., >15 minutes).[19][20] For in vivo studies, local perfusion or specific delivery vectors may be necessary.[17][21] |
Problem: Poor spatial resolution or off-target uncaging.
| Question | Possible Cause | Suggested Solution |
| Q: I am activating cells or spines adjacent to my target. How can I improve the spatial precision? | Scattered Excitation Light: Even with two-photon excitation, significant scattering can enlarge the excitation volume, leading to off-target activation. | Confirm System's Optical Resolution: Characterize the point spread function (PSF) of your microscope to ensure it is performing optimally.[19] Reduce Scattering with Optical Clearing: A clearer medium will result in a tighter focal volume and better spatial confinement. Utilize Wavefront Shaping: AO/WFS can create a significantly tighter focus deep in tissue compared to uncorrected systems.[8] |
| Q: I'm getting uncaging in superficial layers when trying to target deep structures. | Unwanted One-Photon Absorption (for some visible-light cages) or Surface Two-Photon Excitation: If the laser intensity required for deep uncaging is very high, it can be sufficient to cause two-photon excitation near the tissue surface.[22] Some caged compounds can also be sensitive to ambient light.[23][24] | Use a High-NA Objective: A higher numerical aperture (NA) objective creates a tighter focus, which can reduce the axial extent of excitation and minimize surface excitation. Filter Ambient Light: Use appropriate filters (e.g., yellow or IR-DIC imaging) to prevent premature uncaging from room or microscope lights.[24] Choose a True 2P-Optimized Cage: Select caged compounds specifically designed with high two-photon absorption cross-sections to maximize efficiency at the focal point.[25] |
Data Summary Tables
Table 1: Comparison of Deep Tissue Uncaging Strategies
| Technique | Principle | Typical Penetration Depth | Advantages | Limitations |
| Two-Photon Uncaging | Non-linear absorption of two NIR photons. | 200 - 800 µm[21][22] | High spatial resolution (sub-micron)[4][21], reduced phototoxicity out-of-focus[5][15], deeper penetration than one-photon.[5] | Requires high peak power pulsed lasers, still limited by scattering at extreme depths. |
| Optical Clearing | Refractive index matching of tissue components. | > 1200 µm (in cleared tissue)[16] | Dramatically increases imaging depth, improves image contrast. | Can alter tissue properties (e.g., size)[16], may not be compatible with all fluorescent proteins or in vivo applications. |
| Wavefront Shaping / AO | Actively corrects for light distortions. | Can focus through >300 µm of brain tissue.[8] | Achieves diffraction-limited focusing in scattering media[9], enhances signal and resolution at depth. | Technically complex, requires a feedback signal, may have limited field-of-view. |
| Photoacoustic Guidance | Uses laser-induced ultrasound waves for guidance/delivery. | Can enhance delivery to deep tumors.[13] | Non-invasive guidance, can actively enhance drug delivery to the target.[12][13] | Emerging technology, requires specialized equipment for combined imaging and uncaging. |
Table 2: Selected Optical Clearing Methods for Brain Tissue
| Method | Principle | Imaging Depth Increase | Key Characteristics |
| PACT | Hydrogel-based | Deepest imaging depth (~1200 µm)[16] | Causes significant tissue expansion.[16] |
| CUBIC | Hyperhydrating solution | > 400 µm[16] | Good clearing capability, but can take a long time.[16] |
| 3DISCO / uDISCO | Solvent-based | > 400 µm[16] | Fast clearing, but causes tissue shrinkage and can quench fluorescence.[16] |
| ScaleS | Aqueous-based | ~350 µm[16] | Best preservation of GFP fluorescence, minimal size change.[16] |
| MAGICAL | Glycerol-based (for in vivo) | Enables imaging of cortical layer V and hippocampus in vivo.[18] | Specifically designed for living brains, reduces scattering and improves transmittance.[18] |
Note: Imaging depths are based on a comparative study on 2-mm-thick mouse brain sections and may vary based on sample type and imaging system.[16]
Experimental Protocols
Protocol 1: Two-Photon Glutamate (B1630785) Uncaging in Acute Brain Slices
This protocol provides a general framework for performing 2P uncaging of MNI-caged glutamate on dendritic spines in acute rodent brain slices.
-
Slice Preparation: Prepare 300-400 µm thick brain slices from the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour.
-
Caged Compound Perfusion: Transfer a slice to the recording chamber on the microscope stage. Perfuse with aCSF containing 2.5-5 mM MNI-caged glutamate.[20] Allow the slice to equilibrate in this solution for at least 15 minutes before starting the experiment.[20] Protect the solution from ambient light.[23][24]
-
Cell Identification and Targeting:
-
Using a two-photon microscope, locate a target neuron (e.g., filled with a fluorescent dye via a patch pipette).
-
Set the imaging laser to a wavelength appropriate for the dye (e.g., 930 nm for Alexa Fluor 488).[20]
-
Identify a clear dendritic segment and select a target spine for uncaging. Acquire a high-resolution z-stack to ensure no structures are obstructing the path directly above or below the spine.[19]
-
-
Uncaging Laser Setup:
-
Set the uncaging laser wavelength to 720 nm for MNI-glutamate.[20]
-
Position the uncaging laser spot at a precise location next to the target spine head (~0.5 µm away).
-
-
Uncaging and Recording:
-
Use patch-clamp electrophysiology in whole-cell mode to record the neuron's response (uncaging-evoked postsynaptic current, uEPSC).
-
Deliver a short laser pulse (e.g., 0.2-1.0 ms (B15284909) duration) at a power of ~6-25 mW at the sample.[19][20] The power should be calibrated to elicit a consistent physiological response (e.g., a uEPSC of ~10-14 pA).[19]
-
Record the resulting current. Repeat as necessary, ensuring sufficient time between pulses for recovery.
-
-
Data Analysis: Analyze the amplitude, rise time, and decay time of the recorded uEPSCs to characterize the synaptic response.
Visualizations
Caption: Workflow for a typical deep tissue uncaging experiment.
Caption: Troubleshooting guide for low uncaging efficiency.
Caption: Simplified pathway from uncaging to biological response.
References
- 1. Frontiers | Improving the Way We See: Adaptive Optics Based Optical Microscopy for Deep-Tissue Imaging [frontiersin.org]
- 2. coilab.caltech.edu [coilab.caltech.edu]
- 3. Deep tissue two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-photon microscopy of cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OPG [opg.optica.org]
- 6. Optical Tissue Clearing: Illuminating Brain Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Tissue Clearing: Illuminating Brain Function and Dysfunction [thno.org]
- 8. Reliability of wavefront shaping based on coherent optical adaptive technique in deep tissue focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidestar-assisted wavefront-shaping methods for focusing light into biological tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wavefront shaping for forward scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Image-Guided Therapy, Surgery, and Drug Delivery Using Photoacoustic Imaging [thno.org]
- 12. Photoacoustic image-guided interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoacoustic Force‐Guided Precise and Fast Delivery of Nanomedicine with Boosted Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoacoustic-triggered nanomedicine delivery to internal organs using a dual-wavelength laparoscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of seven optical clearing methods in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optical clearing of living brains with MAGICAL to extend i n vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optical analysis of glutamate spread in the neuropil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Two-Photon Laser Scanning Microscopy with Concurrent Plasma-Mediated Ablation Principles and Hardware Realization - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 24. bio.fsu.edu [bio.fsu.edu]
- 25. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete uncaging of NPEC-caged-LY379268.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete and effective uncaging of NPEC-caged-LY379268 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a photolabile derivative of LY379268, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] The LY379268 molecule is rendered biologically inactive by being covalently attached to a 1-(2-nitrophenyl)ethyl (NPEC) caging group.[2] This allows for precise spatiotemporal control over the release of the active LY379268 upon illumination with UV light.[2]
Q2: How is the LY379268 released from the NPEC cage?
A2: The release of LY379268 is achieved through photolysis. Upon illumination with UV light, typically around 360 nm, the NPEC cage absorbs a photon and undergoes a conformational change, leading to the cleavage of the bond holding LY379268.[2][3] This process is rapid and allows for localized activation of the compound.
Q3: What are the photolysis by-products, and are they harmful?
A3: The photolysis of the NPEC caging group results in the release of the active compound (LY379268), a proton (H+), and 2-nitrosoacetophenone.[2] It is important to consider that high-intensity UV light and the photolysis by-products can potentially cause phototoxicity.[2] Therefore, it is crucial to perform "light-only" control experiments to assess any effects of the illumination itself on the biological preparation.[2][4]
Q4: How should I store and handle this compound?
A4: Proper storage is critical to maintain the compound's integrity. For solid NPEC-caged compounds, long-term storage at -20°C is recommended.[3] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term storage.[3][5] All solutions containing the caged compound should be protected from light to prevent premature uncaging.[3][6]
Q5: What is the difference between one-photon and two-photon uncaging?
A5: One-photon uncaging uses a single UV photon to cleave the cage and is effective for broader illumination.[2] Two-photon uncaging utilizes two near-infrared photons that are simultaneously absorbed, providing much higher spatial resolution and deeper tissue penetration with reduced phototoxicity to the surrounding tissue.[6][7][8] However, NPEC-caged compounds generally have low two-photon sensitivity, so one-photon uncaging is often more efficient.[4][6]
Troubleshooting Guides
Issue 1: Incomplete or No Uncaging Observed
If you are not observing the expected biological effect after photostimulation, it may be due to incomplete or failed uncaging of LY379268.
| Potential Cause | Troubleshooting Steps |
| Insufficient Light Power or Incorrect Wavelength | 1. Verify that your light source is emitting at the optimal wavelength for NPEC photolysis (around 360 nm).[2] 2. Measure the power output of your light source at the sample plane. The required power will depend on your specific setup (e.g., objective, focus). 3. Incrementally increase the duration or intensity of the light pulse while monitoring for a biological response and signs of phototoxicity.[2] |
| Degraded Caged Compound | 1. Ensure the compound has been stored correctly (solid at -20°C, aliquoted solutions at -80°C) and protected from light.[3][5] 2. Prepare a fresh stock solution from the solid compound. 3. Avoid repeated freeze-thaw cycles of stock solutions.[5] |
| Suboptimal Experimental Conditions | 1. Check the pH of your experimental buffer; significant deviations from physiological pH can affect uncaging efficiency. 2. Ensure the concentration of the caged compound in your working solution is adequate. Typical concentrations range from 10 µM to 1 mM, depending on the application.[5][6] |
Issue 2: Inconsistent Results Between Experiments
Variability in your results can often be traced back to inconsistencies in the experimental parameters.
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Light Source Power | 1. Regularly calibrate the power output of your laser or lamp to ensure consistent energy delivery.[5] 2. Allow the light source to warm up sufficiently before starting experiments to ensure a stable output. |
| Inconsistent Illumination Area | 1. Ensure the illuminated area is consistent across all experiments to stimulate the same volume of tissue or number of cells.[5] 2. Re-align the light path before each experiment. |
| Variability in Compound Concentration | 1. Use precise and calibrated pipettes for preparing stock and working solutions. 2. Ensure complete dissolution of the compound when making solutions. |
| Receptor Desensitization | 1. Repeated uncaging in the same location can lead to receptor desensitization.[6] 2. Allow for a sufficient recovery period between photostimulation events (e.g., 30-60 seconds or longer).[6] |
Issue 3: Suspected Phototoxicity
If you observe cellular damage or non-specific responses following illumination, phototoxicity may be the cause.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | 1. Reduce the intensity and/or duration of the light stimulus to the minimum required for a reliable biological response.[2] 2. Perform a "light-only" control experiment (illumination without the caged compound) to determine if the light itself is causing damage.[2][4] |
| Toxicity of Photolysis By-products | 1. If possible, perfuse the preparation to wash away by-products after uncaging. 2. Minimize the total amount of uncaged compound by using the lowest effective concentration and limiting the illuminated area. |
| Use of Two-Photon Excitation | 1. If available, switching to a two-photon uncaging system can reduce phototoxicity and improve spatial resolution.[2] |
Quantitative Data Summary
Table 1: General Photochemical Properties of NPEC-Caged Compounds
| Property | Value/Range | Notes |
| Typical Uncaging Wavelength (One-Photon) | ~360 nm | [2][3] |
| Typical Uncaging Wavelength (Two-Photon) | ~720 nm | [6] |
| Release Kinetics | Milliseconds to seconds | Slower than some other caging groups like MNI.[4][5] |
| Recommended Working Concentration | 10 µM - 1 mM | Dependent on the biological system and experimental goals.[5][6] |
Note: These values are based on data for NPEC-caged compounds like dopamine (B1211576) and may require optimization for this compound.
Table 2: Pharmacological Properties of LY379268
| Property | Value | Receptor Target |
| EC50 | 2.69 nM | human mGluR2 |
| EC50 | 4.48 nM | human mGluR3 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol 1: General One-Photon Uncaging of this compound in Brain Slices
-
Slice Preparation: Prepare acute brain slices using standard techniques appropriate for your region of interest and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).[5]
-
Solution Preparation:
-
Application of Caged Compound: Bath-apply the working solution to the brain slice preparation and allow for an equilibration period (e.g., 15-20 minutes).[6]
-
Focal Photolysis (Uncaging):
-
Data Acquisition: Record the biological response of interest (e.g., electrophysiological recording, calcium imaging) before, during, and after the photostimulation.
-
Control Experiments:
-
Light-Only Control: Perform the same light stimulation in the absence of the caged compound to test for light-induced artifacts.[2][4]
-
Caged Compound Control: Apply the caged compound without light stimulation to ensure it is biologically inactive.[2]
-
Antagonist Control: After observing a response, apply a selective mGluR2/3 antagonist (e.g., LY341495) to confirm that the effect is mediated by the target receptors.[4][9][10]
-
Protocol 2: Verifying Successful Uncaging via Downstream Signaling
-
Experimental Setup: Prepare cell cultures or tissue slices as in Protocol 1.
-
Uncaging: Perform photolysis of this compound at the desired location and for the optimized duration.
-
Lysis and Protein Extraction: At various time points post-uncaging, lyse the cells or tissue and extract total protein.
-
Western Blot Analysis:
-
Control Groups:
-
A "no light" control group (with the caged compound) should show baseline levels of pERK1/2.
-
A positive control group treated with a known concentration of uncaged LY379268.
-
Visualizations
Caption: Mechanism of this compound uncaging.
Caption: General experimental workflow for uncaging.
Caption: Simplified signaling pathway of LY379268.
Caption: Troubleshooting workflow for uncaging experiments.
References
- 1. LY-379,268 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Group II metabotropic glutamate receptor agonist LY379268 regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR2/3 agonist LY379268, by enhancing the production of GDNF, induces a time-related phosphorylation of RET receptor and intracellular signaling Erk1/2 in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Uncaged LY379268: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of uncaged LY379268, a potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist. By employing photoremovable protecting groups ("cages"), the spatiotemporal release of LY379268 can be precisely controlled, offering a powerful tool for investigating neural circuits and drug action. This document outlines the principles of uncaging, detailed experimental protocols for validation, and a comparative analysis with alternative mGluR2/3 agonists.
Introduction to Caged Compounds and Uncaging
"Caged" compounds are biologically active molecules that have been rendered temporarily inactive by chemical modification with a photoremovable protecting group (PPG).[1][2][3][4] This "cage" can be removed by photolysis, typically with UV or visible light, leading to the rapid and localized release of the active compound ("uncaging").[1][5] This technique provides exceptional spatial and temporal control over drug delivery, which is invaluable for studying dynamic biological processes like neurotransmission.[6][7]
Comparative Analysis of mGluR2/3 Agonists
LY379268 is a highly selective group II mGluR agonist.[8] Its performance can be benchmarked against other well-characterized agonists. The following table summarizes key quantitative data for LY379268 and its alternatives.
| Compound | Target(s) | Potency (EC50/Ki, nM) | Selectivity | Key Characteristics |
| LY379268 | mGluR2/3 | hmGluR2: 2.69 (EC50) hmGluR3: 4.48 (EC50) | >80-fold selective over group I and III mGluRs.[9] | Systemically active, neuroprotective, shows both anxiolytic and anxiogenic-like effects depending on the dose.[10][11] |
| LY354740 | mGluR2/3 | hmGluR2: ~10 (Ki) hmGluR3: ~20 (Ki) | High selectivity for group II mGluRs. | Less potent than LY379268.[8] |
| LY404039 | mGluR2/3 | hmGluR2: ~1.5 (Ki) hmGluR3: ~3 (Ki) | Potent and selective group II agonist. | Derivative of LY379268.[2] |
| N-Acetylaspartylglutamate (NAAG) | mGluR3 | Potency is debated, acts as an agonist at mGluR3.[12] | Considered an endogenous agonist for mGluR3.[13] | Neuropeptide with proposed neurotransmitter/neuromodulator roles.[12] |
| (2R,4R)-APDC | Group II mGluRs | mGluR2: 250 (EC50) | Selective group II agonist. | Commonly used research tool.[14] |
Experimental Protocols for Validating Uncaged LY379268
The validation process for uncaged LY379268 involves a multi-tiered approach, starting with photochemical characterization and progressing through in vitro and in vivo functional assays.
Photochemical Characterization
Objective: To determine the efficiency and kinetics of uncaging.
Methodology:
-
UV-Vis Spectroscopy: Monitor the change in the absorption spectrum of the caged LY379268 solution upon photolysis. The disappearance of the PPG's absorption peak and the appearance of the parent compound's spectrum will indicate successful uncaging.
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of released LY379268 and any photobyproducts over time during irradiation. This allows for the determination of the quantum yield of uncaging.
-
Mass Spectrometry (MS): Confirm the identity of the released product as LY379268.
In Vitro Validation
Objective: To confirm that the uncaged LY379268 retains its biological activity at the cellular level.
a) Electrophysiology:
Methodology:
-
Patch-Clamp Recordings in Brain Slices:
-
Prepare acute brain slices from a region rich in mGluR2/3, such as the hippocampus or prefrontal cortex.
-
Obtain whole-cell patch-clamp recordings from neurons.
-
Bath apply the caged LY379268. The compound should be inert before photolysis.
-
Use a focused light source (e.g., a UV laser or a high-power LED coupled to the microscope) to uncage LY379268 at specific locations (e.g., near the dendritic spines).[15][16]
-
Record changes in synaptic transmission, such as a reduction in the amplitude of excitatory postsynaptic currents (EPSCs), which is a characteristic effect of presynaptic mGluR2/3 activation.[17]
-
Confirm that the observed effects are blocked by a specific mGluR2/3 antagonist (e.g., LY341495) to ensure receptor-mediated activity.[14]
-
b) Calcium Imaging:
Methodology:
-
Culture primary neurons or use acute brain slices loaded with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[18][19]
-
Bath apply the caged LY379268.
-
Use a fluorescence microscope to monitor intracellular calcium levels.
-
Locally uncage LY379268 using a targeted light source.
-
Activation of Gq-coupled mGluRs (if co-expressed) can lead to an increase in intracellular calcium, while Gi/o-coupled mGluR2/3 activation typically leads to a decrease in cAMP, which can indirectly modulate calcium signaling.[20][21][22] The specific response will depend on the cell type and the downstream signaling pathways.
-
Quantify the changes in fluorescence intensity to measure the calcium response.
In Vivo Validation
Objective: To demonstrate the physiological and behavioral effects of uncaged LY379268 in a living organism.
Methodology:
-
Behavioral Assays in Rodents:
-
Implant a fiber optic cannula into a specific brain region of interest in a rodent model.
-
Infuse the caged LY379268 directly into the brain region via a microinjection cannula coupled to the fiber optic.
-
Deliver light through the fiber optic to uncage LY379268 in a controlled manner.
-
Assess the animal's behavior in relevant tests. For LY379268, these could include:
-
Elevated Plus Maze or Light-Dark Box: To assess anxiolytic or anxiogenic-like effects.[23][24][25] A higher dose of LY379268 (e.g., 3 mg/kg) has been shown to induce anxiety-like behavior in rats.[10][11]
-
Open Field Test: To measure locomotor activity and exploratory behavior.[10]
-
Drug Self-Administration and Reinstatement Models: To evaluate the effect on drug-seeking behavior.
-
-
Visualizing Key Processes and Pathways
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 10. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group II/III Metabotropic Glutamate Receptors Exert Endogenous Activity-Dependent Modulation of TRPV1 Receptors on Peripheral Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photostimulation for optogenetics or uncaging [protocols.io]
- 16. youtube.com [youtube.com]
- 17. Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus | eNeuro [eneuro.org]
- 18. protocols.io [protocols.io]
- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 22. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 24. researchgate.net [researchgate.net]
- 25. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Glutamate Signaling: A Guide to Control Experiments for NPEC-caged-LY379268 Studies
For researchers, scientists, and drug development professionals delving into the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) activation, NPEC-caged-LY379268 offers a powerful tool. This photolabile compound allows for the targeted release of the potent and selective mGluR2/3 agonist, LY379268, with a pulse of light. However, the validity and interpretability of data derived from such sophisticated techniques hinge on the implementation of rigorous control experiments. This guide provides an objective comparison of critical control methodologies, supported by experimental data, to ensure the robustness of your findings.
The use of caged compounds like this compound introduces variables beyond the activity of the photoreleased agonist. These include the biological effects of the caging group itself, the photolysis byproducts, the light used for uncaging, and the vehicle solution. Properly designed control experiments are therefore essential to dissect the specific effects of LY379268 from these potential confounders.
Comparison of Essential Control Experiments
To isolate the pharmacological effects of photoreleased LY379268, a series of control experiments are not just recommended, but mandatory for rigorous scientific inquiry. The following table outlines the objectives and key considerations for these essential controls.
| Control Experiment | Objective | Key Considerations & Potential Artifacts |
| Photolysis Control (Light Only) | To determine if the uncaging light source itself induces a biological response or recording artifact. | - Phototoxicity: High-intensity UV light can cause cellular damage. - Electrical Artifacts: Light sources can introduce noise in electrophysiological recordings. |
| Vehicle Control | To control for any effects of the solvent used to dissolve this compound and the perfusion process. | - Solvent Effects: The vehicle (e.g., DMSO, ACSF) may have biological activity. - Mechanical Artifacts: Changes in perfusion can affect cellular activity. |
| Inactive Caged Compound Control | To assess any biological activity of the this compound molecule prior to photolysis. | - Off-target binding: The caged compound may interact with other receptors or channels. - Partial agonist/antagonist activity: The caged form may not be completely inert. |
| Photolysis Byproduct Control | To determine if the byproducts of NPEC photolysis have biological effects. | - Nitroso-ketone effects: The 2-nitrosoacetophenone byproduct may have off-target activity. - pH changes: The release of a proton during photolysis can alter local pH. |
| Pharmacological Antagonist Control | To confirm that the observed effect is specifically mediated by mGluR2/3. | - Antagonist Specificity: Ensure the antagonist is selective for mGluR2/3. - Incomplete Blockade: The antagonist concentration may not be sufficient to fully block the photoreleased agonist. |
Quantitative Data Summary
While specific photochemical and photophysical data for this compound are not extensively published, we can extrapolate from data on other NPEC-caged compounds and the known pharmacology of LY379268.
Table 1: Photochemical Properties of Caging Groups (General)
| Caging Group | Typical Uncaging Wavelength (nm) | Release Kinetics | Quantum Yield (Φ) | Key Features |
| NPEC | ~360 (UV) | Milliseconds to seconds | Not widely reported for specific conjugates, but generally considered efficient for one-photon excitation. | Good aqueous stability; simpler synthesis compared to some other cages.[1] |
| MNI | ~380 (UV) | Sub-microsecond | ~0.065 - 0.085 for MNI-glutamate | Fast release kinetics; suitable for two-photon excitation. |
| RuBi | 400-532 (Visible) | < 50 nanoseconds | High | Excitable with visible light, reducing phototoxicity; high quantum efficiency.[2] |
Table 2: Pharmacological Properties of LY379268
| Parameter | Value | Receptor Target | Assay |
| EC50 | 2.69 nM | human mGluR2 | cAMP formation assay |
| EC50 | 4.48 nM | human mGluR3 | cAMP formation assay |
| EC50 | 0.019 ± 0.012 µM | Rat mGluR2/3 | [35S]GTPγS binding[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for the key control experiments.
Photolysis Control (Light Only)
Objective: To ensure that the UV light used for uncaging does not, by itself, elicit a biological response.
Methodology:
-
Preparation: Prepare the biological sample (e.g., brain slice, cultured cells) as for the main experiment.
-
Recording Setup: Establish a stable baseline recording (e.g., whole-cell patch-clamp, fluorescence imaging).
-
Light Application: Deliver the same UV light stimulus (identical wavelength, intensity, duration, and location) as used for uncaging this compound, but in the absence of the caged compound.
-
Data Acquisition: Record any changes in the biological parameter of interest during and after the light stimulus.
-
Analysis: Compare the light-exposed recording to the baseline to identify any light-induced artifacts.
Vehicle Control
Objective: To control for any effects of the solvent used to dissolve this compound.
Methodology:
-
Preparation: Prepare the vehicle solution (e.g., ACSF with the same final concentration of DMSO used to dissolve the caged compound).
-
Application: Apply the vehicle solution to the biological preparation for the same duration and in the same manner as the this compound solution.
-
Light Application: During vehicle application, deliver the same UV light stimulus as in the main experiment.
-
Data Acquisition: Record the biological response throughout the vehicle application and photolysis.
-
Analysis: Compare the response during vehicle application and photolysis to the baseline to identify any non-specific effects of the vehicle or the perfusion process.
Inactive Caged Compound Control (No Light)
Objective: To determine if the this compound compound has any biological activity before photolysis.
Methodology:
-
Preparation: Prepare the this compound solution at the same concentration used in the main experiment.
-
Application: Apply the caged compound solution to the biological preparation.
-
Data Acquisition: Record the biological parameter of interest for a duration equivalent to the main experiment, but without applying the UV light stimulus.
-
Analysis: Compare the recording in the presence of the caged compound (without light) to the baseline to detect any effects of the caged compound itself.
Pharmacological Antagonist Control
Objective: To confirm that the observed effect following photolysis is mediated by mGluR2/3.
Methodology:
-
Preparation: Prepare solutions containing a selective mGluR2/3 antagonist (e.g., LY341495).
-
Antagonist Application: Pre-incubate the biological preparation with the mGluR2/3 antagonist to ensure receptor blockade.
-
Caged Compound Application: While maintaining the presence of the antagonist, apply the this compound solution.
-
Light Application: Deliver the UV light stimulus to uncage LY379268.
-
Data Acquisition: Record the biological response.
-
Analysis: A significant reduction or complete blockade of the response observed in the main experiment confirms that the effect is mediated by mGluR2/3.
Mandatory Visualizations
Signaling Pathway of mGluR2/3 Activation
Activation of mGluR2/3 by LY379268 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This canonical pathway modulates various downstream effectors, including ion channels and protein kinases.
References
- 1. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. - Research - Institut Pasteur [research.pasteur.fr]
- 2. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: NPEC-caged-LY379268 versus Bath Application of LY379268 for mGluR2/3 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methodologies for activating Group II metabotropic glutamate (B1630785) receptors (mGluR2/3) in experimental settings: photolysis of NPEC-caged-LY379268 and conventional bath application of LY379268. The choice of method can significantly impact the temporal and spatial resolution of receptor activation, influencing experimental outcomes and their interpretation. This document aims to provide an objective comparison to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences
| Feature | This compound (Photolysis) | Bath Application of LY379268 |
| Activation Speed (Onset) | Milliseconds to sub-milliseconds[1][2] | Minutes to hours[3][4][5] |
| Inactivation Speed (Offset) | Diffusion-dependent (rapid) | Slow (washout-dependent, can be prolonged)[6] |
| Spatial Precision | High (micrometer scale)[1] | Low (entire preparation is exposed) |
| Temporal Control | High (pulsed light application) | Low (reliant on perfusion rates) |
| Concentration Control | Localized and transient | Uniform but slow to change |
| Potential for Off-Target Effects | Phototoxicity, byproduct effects[2] | System-wide receptor activation |
| Experimental Complexity | Higher (requires specialized equipment) | Lower (standard laboratory equipment) |
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for each method. It is important to note that direct comparative studies are limited, and some values are extrapolated from studies on similar caged compounds or general principles of drug diffusion in tissue.
| Parameter | This compound (Photolysis) | Bath Application of LY379268 | Supporting Data/References |
| EC50 for mGluR2/3 | Not applicable (concentration determined by light intensity and duration) | ~2.69 nM (hmGluR2), ~4.48 nM (hmGluR3) | [7][8] |
| Time to Onset of Effect | Milliseconds to sub-milliseconds | Minutes to >1 hour for equilibration in brain slices | [1][2][3] |
| Time to Offset of Effect | Rapid (diffusion out of the uncaging volume) | Minutes to hours (dependent on washout from tissue) | [6] |
| Spatial Resolution | ~1-10 µm with one-photon excitation | Not applicable (global application) | [1][9] |
| Typical Working Concentration | 10-100 µM (of the caged compound) | 10-100 nM (of the active compound) | [10] |
Mechanism of Action: this compound
NPEC (1-(2-nitrophenyl)ethyl) is a photolabile protecting group, or "caging" group, that renders the LY379268 molecule biologically inactive. When exposed to ultraviolet (UV) light, typically around 360 nm, the NPEC cage undergoes a photochemical reaction that cleaves the bond holding it to the LY379268 molecule. This "uncaging" process releases the active LY379268 in a spatially and temporally precise manner. The byproducts of this reaction are a nitroso-ketone and a proton.
Signaling Pathway of LY379268
LY379268 is a potent and selective agonist for Group II metabotropic glutamate receptors, mGluR2 and mGluR3. These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of mGluR2/3 by LY379268 leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This pathway can modulate the activity of various ion channels and other downstream signaling cascades, ultimately impacting neuronal excitability and synaptic transmission.
Experimental Protocols
Protocol 1: Photolysis of this compound in Brain Slices
This protocol provides a general framework for the focal uncaging of LY379268 in acute brain slices to study its effects on neuronal activity with high spatiotemporal resolution.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
Brain slice preparation equipment (vibratome, etc.)
-
Recording chamber for electrophysiology or imaging
-
Upright microscope with UV light source (e.g., mercury lamp with filter or UV laser)
-
Electrophysiology rig or imaging setup
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C or below, protected from light.
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Transfer slices to a holding chamber with continuously oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Application of Caged Compound: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing the desired final concentration of this compound (typically 10-100 µM). Allow at least 15-20 minutes for the compound to equilibrate within the tissue.
-
Focal Photolysis:
-
Identify the target cell or region of interest using the microscope.
-
Focus the UV light source to a small spot over the target area.
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to uncage the LY379268. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.
-
-
Data Acquisition: Record the physiological response (e.g., changes in membrane potential, firing rate, or fluorescence) before, during, and after the photolysis event.
-
Control Experiments:
-
Light control: Deliver the UV flash in the absence of the caged compound to control for any light-induced artifacts.
-
Compound control: Perfuse the slice with this compound without delivering the UV flash to ensure the caged compound itself is inactive.
-
Protocol 2: Bath Application of LY379268
This protocol describes the global application of LY379268 to a brain slice preparation, a method suitable for studying the overall effects of mGluR2/3 activation on a neuronal population.
Materials:
-
LY379268
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
Brain slice preparation equipment
-
Recording chamber for electrophysiology or imaging
-
Perfusion system
-
Electrophysiology rig or imaging setup
Methodology:
-
Preparation of LY379268 Stock Solution: Prepare a concentrated stock solution of LY379268 in an appropriate solvent (e.g., water or a mild acid/base if required for solubility) and store at -20°C or below.
-
Brain Slice Preparation: Prepare and recover acute brain slices as described in Protocol 1.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with standard oxygenated aCSF. Record baseline physiological activity for a stable period (e.g., 5-10 minutes).
-
Bath Application: Switch the perfusion to an aCSF solution containing the desired final concentration of LY379268 (typically 10-100 nM).
-
Equilibration and Recording: Continue to record the physiological response as the drug perfuses and equilibrates within the tissue. Note that reaching a steady-state effect can take a significant amount of time (minutes to over an hour).
-
Washout: Switch the perfusion back to the standard aCSF to wash out the drug. Monitor the reversal of the drug's effects.
-
Control Experiments:
-
Vehicle control: Perfuse the slice with aCSF containing the vehicle used for the LY379268 stock solution to control for any effects of the solvent.
-
Antagonist control: After observing the effect of LY379268, co-apply a specific mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed effects are mediated by these receptors.
-
Conclusion
The choice between this compound and bath application of LY379268 depends critically on the scientific question being addressed. For studies requiring high spatiotemporal control to investigate synaptic function, dendritic integration, or the role of mGluR2/3 in specific microcircuits, the photolysis of this compound is the superior method. However, for experiments examining the global effects of mGluR2/3 activation on a neuronal population or for screening purposes where high throughput is desired, the less technically demanding method of bath application is more appropriate. Researchers should carefully consider the advantages and limitations of each technique, as outlined in this guide, to design experiments that will yield clear and interpretable results.
References
- 1. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Quantification of Neocortical Slice Diffusion Characteristics Using Pharmacokinetic and Pharmacodynamic Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NPEC-caged-LY379268 and Other Caged mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control of neuronal signaling is paramount in neuroscience research. Caged compounds, which are rendered biologically inactive by a photolabile protecting group, offer an invaluable tool for releasing agonists with high precision using light. This guide provides a comprehensive comparison of NPEC-caged-LY379268, a selective group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, with other classes of caged mGluR agonists, focusing on their photochemical properties, biological activity, and experimental considerations.
Introduction to Caged mGluR Agonists
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Their slow and modulatory actions make them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Caged mGluR agonists allow researchers to study the intricate roles of these receptors with a high degree of control, mimicking the localized and transient nature of synaptic signaling.
This guide will focus on comparing this compound with agonists utilizing other common caging groups, namely MNI (4-methoxy-7-nitroindolinyl) and RuBi (Ruthenium-bipyridine-trimethylphosphine).
Comparison of Caging Group Properties
The choice of caging group is critical as it dictates the photochemical and biological performance of the caged compound. The following table summarizes the key characteristics of the NPEC, MNI, and RuBi caging groups.
| Property | NPEC (1-(2-nitrophenyl)ethyl) | MNI (4-methoxy-7-nitroindolinyl) | RuBi (Ruthenium-bipyridine-trimethylphosphine) |
| Photolysis Wavelength | ~360 nm (UV) | ~380 nm (UV) | 400-532 nm (Visible) |
| Photorelease Kinetics | Slower (milliseconds to seconds)[1] | Fast (sub-microsecond) | Very Fast (<50 ns)[2] |
| Quantum Yield (Φ) | Generally efficient for 1P uncaging; specific values for caged mGluR agonists are not widely reported. | ~0.065-0.085 for MNI-glutamate[3] | High |
| Two-Photon Excitation (2PE) Cross-Section | Very low | Adequate (e.g., 0.06 GM for MNI-glutamate)[3] | High |
| Off-Target Effects | Not observed to interfere with GABAergic transmission.[1] | Can interfere with GABAergic transmission at high concentrations.[1] | Fewer non-specific effects reported compared to MNI.[2] |
| Chemical Stability | High hydrolytic stability. | High hydrolytic stability. | Good aqueous stability. |
This compound: A Detailed Look
This compound is a derivative of LY379268, a potent and highly selective group II mGluR agonist with EC50 values of 2.69 nM and 4.48 nM for mGluR2 and mGluR3, respectively. The NPEC caging group renders LY379268 inactive until photolysis with UV light.
Advantages:
-
Suitability for mGluR signaling: The slower photorelease kinetics of the NPEC cage are well-suited for studying the slower signaling cascades typical of mGluRs, which do not require the sub-millisecond precision needed for ionotropic receptor studies.[1]
-
Minimal off-target effects: A significant advantage of the NPEC caging group is its lack of interference with GABAergic transmission, a known issue with MNI-caged compounds at higher concentrations.[1] This is crucial for studies investigating the interplay between glutamatergic and GABAergic systems.
-
High stability: NPEC-caged compounds exhibit excellent stability in aqueous solutions, minimizing premature uncaging and ensuring a low background level of agonist activity.
Limitations:
-
Limited two-photon applicability: The low two-photon cross-section of the NPEC group makes this compound less ideal for two-photon uncaging experiments that require high spatial resolution in deep tissue.[4]
Comparison with Other Caged mGluR Agonists
MNI-caged mGluR Agonists
The MNI caging group is widely used due to its fast photorelease kinetics and good two-photon sensitivity.
Advantages:
-
Fast photorelease: With sub-microsecond release times, MNI-caged agonists are suitable for studying rapid synaptic events.
-
Two-photon compatibility: The adequate two-photon cross-section of MNI allows for precise 3D spatial control of agonist release.[3]
Limitations:
-
Off-target effects: MNI-caged compounds have been shown to antagonize GABA-A receptors at concentrations often used in experiments, which can complicate the interpretation of results.[1]
RuBi-caged mGluR Agonists
The RuBi caging group represents a newer generation of photolabile protecting groups with several advantageous properties. While a RuBi-caged version of LY379268 is not commercially available, RuBi-glutamate serves as a benchmark for this class.
Advantages:
-
Visible light uncaging: RuBi compounds can be photolysed with visible light, which is less phototoxic and scatters less in biological tissue than UV light, allowing for deeper tissue penetration.[5]
-
High quantum efficiency and fast release: RuBi-caged compounds exhibit high quantum yields and extremely fast release kinetics (<50 ns), making them highly efficient for both one- and two-photon uncaging.[2]
-
Reduced off-target effects: RuBi-caged glutamate has been reported to have fewer non-specific effects compared to MNI-caged glutamate.[2]
Limitations:
-
Availability: The range of commercially available RuBi-caged mGluR agonists is currently limited.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not widely published. However, general protocols for the synthesis of NPEC-caged amino acids and for uncaging experiments can be adapted.
General Synthesis Protocol for NPEC-caging of an Amino Acid
This protocol provides a general outline for the synthesis of an NPEC-caged amino acid and can be adapted for bicyclic amino acids like LY379268, although specific optimization would be required.
Materials:
-
Amino acid (e.g., LY379268)
-
1-(2-Nitrophenyl)diazoethane
-
Suitable solvent (e.g., Dichloromethane)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the amino acid in the chosen solvent.
-
Slowly add a solution of 1-(2-nitrophenyl)diazoethane to the amino acid solution while stirring at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any remaining diazoethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC to obtain the pure NPEC-caged amino acid.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
General Protocol for Electrophysiological Recording with a Caged mGluR Agonist
This protocol describes a general workflow for using a caged mGluR agonist in brain slices to study its effects on neuronal activity.
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Caged mGluR agonist (e.g., this compound)
-
Patch-clamp electrophysiology setup
-
UV light source (for one-photon uncaging) or a two-photon laser (for two-photon uncaging) coupled to the microscope.
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF for at least one hour.
-
Bath Application: Transfer a slice to the recording chamber and perfuse with aCSF containing the desired concentration of the caged mGluR agonist. Allow for equilibration.
-
Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Photolysis: Deliver a brief pulse of light to the desired area (e.g., a specific dendritic region) to uncage the agonist.
-
Data Acquisition: Record the electrophysiological response (e.g., changes in membrane potential, holding current, or synaptic currents) before, during, and after photolysis.
-
Control Experiments:
-
Light control: Deliver the same light stimulus in the absence of the caged compound to control for any light-induced artifacts.
-
Antagonist control: Co-apply a specific mGluR antagonist to confirm that the observed effect is mediated by the targeted receptor.
-
Visualizations
Caption: Canonical signaling pathway of Group II mGluRs activated by an uncaged agonist.
Caption: General experimental workflow for using a caged mGluR agonist in electrophysiology.
Caption: Logical relationship comparing the pros and cons of different caging groups.
Conclusion
This compound is a valuable tool for studying group II mGluR function, particularly in experimental contexts where slower, modulatory effects are of interest and avoiding off-target effects on the GABAergic system is critical. Its primary limitation is its low efficiency for two-photon uncaging. For experiments requiring very fast temporal resolution or high three-dimensional spatial precision, MNI-caged or RuBi-caged agonists, if available, may be more suitable alternatives, although researchers should be mindful of the potential for off-target effects with MNI-caged compounds. The selection of the appropriate caged mGluR agonist will ultimately depend on the specific experimental question and the available optical equipment.
References
- 1. Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
A Comparative Guide to MNI-caged Glutamate and NPEC-caged-LY379268 for Neuroscientists
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neuronal signaling is paramount. Caged compounds, which release bioactive molecules upon photostimulation, are powerful tools for achieving this control. This guide provides an objective comparison of two such compounds: MNI-caged glutamate (B1630785), a widely used tool for activating glutamate receptors, and NPEC-caged-LY379268, a photocaged agonist for group II metabotropic glutamate receptors (mGluRs).
This comparison details their mechanisms of action, photochemical properties, and experimental considerations, supported by experimental data and protocols to aid in the selection of the appropriate tool for your research needs.
Quantitative Data Summary
The selection of a caged compound is a critical decision in experimental design. The following table summarizes the key properties of MNI-caged glutamate and provides general characteristics for NPEC-caged compounds, as specific quantitative data for this compound is not widely available in scientific literature.
| Property | MNI-caged Glutamate | This compound |
| Active Molecule | L-Glutamate | LY379268 |
| Target Receptors | Ionotropic and Metabotropic Glutamate Receptors | Group II Metabotropic Glutamate Receptors (mGluR2/3) |
| Caging Group | 4-methoxy-7-nitroindolinyl (MNI) | 1-(2-nitrophenyl)ethyl (NPEC) |
| Typical Uncaging Wavelength | One-photon: 300-380 nm[1][2]; Two-photon: ~720 nm[3][4] | ~360 nm (UV)[5] |
| Quantum Yield (Φ) | ~0.065 - 0.085[1][2] | Not widely reported for this specific compound. |
| Two-Photon Cross-Section (δ) | ~0.06 GM at 730 nm[1][2] | Very low; primarily suited for one-photon excitation[5][6]. |
| Release Kinetics | Fast (sub-millisecond)[7] | Generally slower than MNI (milliseconds to seconds)[5]. |
| Key Side Effects | Antagonist of GABA-A receptors at high concentrations[3][4]. | Not observed to interfere with GABAergic transmission[6]. |
| Stability | High resistance to hydrolysis at neutral pH[1][2]. | Generally stable against hydrolysis[8]. |
Mechanism of Action and Signaling Pathways
MNI-caged Glutamate: Upon photolysis, MNI-caged glutamate releases L-glutamate, the primary excitatory neurotransmitter in the central nervous system. Released glutamate can activate both ionotropic receptors (AMPA, NMDA, and kainate receptors), leading to rapid depolarization and excitatory postsynaptic potentials, and metabotropic glutamate receptors, which modulate synaptic transmission and plasticity through G-protein coupled signaling cascades.
This compound: Photolysis of this compound releases LY379268, a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Studies have shown that LY379268 can regulate the trafficking of AMPA receptors through signaling pathways involving extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen (B147801) synthase kinase-3β (GSK-3β)[3][9].
Below are diagrams illustrating the general mechanism of uncaging and the signaling pathway of LY379268.
Experimental Protocols
Detailed methodologies are crucial for the successful application of caged compounds. Below are representative protocols for two-photon uncaging of MNI-caged glutamate and a general protocol for one-photon uncaging of NPEC-caged compounds.
Two-Photon Uncaging of MNI-caged Glutamate
This protocol is adapted from established methods for studying synaptic plasticity in brain slices[3][10][11][12].
1. Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.
2. Loading and Perfusion:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Add MNI-caged glutamate to the perfusion solution at a final concentration of 2-10 mM. Ensure the solution is protected from light.
-
To block action potentials and isolate direct postsynaptic responses, tetrodotoxin (B1210768) (TTX, 0.5-1 µM) can be included in the ACSF[13].
3. Two-Photon Uncaging and Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the neuron of interest.
-
Visualize dendritic spines using a fluorescent dye (e.g., Alexa Fluor 594) included in the patch pipette.
-
Tune the Ti:Sapphire laser to ~720 nm for two-photon excitation of MNI-caged glutamate[3][4].
-
Position the laser spot adjacent to the head of a dendritic spine.
-
Deliver short laser pulses (0.5-5 ms (B15284909) duration, 10-30 mW power at the objective) to uncage glutamate and elicit an uncaging-evoked excitatory postsynaptic potential or current (uEPSC)[13].
-
The optimal laser power and pulse duration should be determined empirically to evoke responses comparable to spontaneous synaptic events without causing photodamage.
4. Data Acquisition and Analysis:
-
Record and analyze the amplitude and kinetics of the uEPSCs.
-
Correlate the functional response with the structural properties of the targeted dendritic spine.
References
- 1. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY-379,268 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemically Stable Photocaged Noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group II metabotropic glutamate receptor agonist LY379268 regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 11. Serial intravital 2-photon microscopy and analysis of the kidney using upright microscopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
NPEC Caging Group: A Superior Choice for Precise Photorelease in Research
In the dynamic fields of neuroscience, cell biology, and drug development, the ability to control the release of bioactive molecules with high spatiotemporal precision is paramount. Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools for this purpose. Among the various options available, the 1-(2-nitrophenyl)ethyl (NPEC) caging group offers a unique combination of properties that make it a superior choice for a wide range of applications, from neurotransmitter release to the activation of signaling pathways. This guide provides a comprehensive comparison of the NPEC caging group with other common photolabile groups, supported by experimental data and detailed protocols.
Key Advantages of the NPEC Caging Group
The NPEC caging group stands out due to its favorable combination of stability, photolytic efficiency, and biological inertness. Here are some of the key advantages:
-
Enhanced Hydrolytic Stability: NPEC-caged compounds exhibit greater stability against hydrolysis at physiological pH compared to many other caged compounds that utilize nitrobenzyl or nitrophenyl photochemistry.[1][2] This stability is crucial for long-term experiments, ensuring that the bioactive molecule is not prematurely released.
-
Reduced Off-Target Effects: A significant advantage of NPEC-caged ligands is the lack of reported off-target effects on GABA-ergic transmission, which have been observed with high concentrations of MNI-caged compounds.[3][4] This makes NPEC a cleaner tool for studying specific neuronal pathways without confounding effects.
-
Tunable Photolysis Rates: The rate of release from NPEC cages can be modulated by pH, offering an additional layer of experimental control.[1][2] While generally slower than MNI cages, this property can be advantageous for studying slower biological processes, such as the activation of metabotropic glutamate (B1630785) receptors.[3][4]
-
Efficient Near-UV Photolysis: NPEC cages are efficiently cleaved by near-UV light, typically in the 340-360 nm range, which is a readily accessible wavelength for most standard laboratory equipment.[1][5]
-
Versatility: The NPEC group has been successfully used to cage a variety of bioactive molecules, including neurotransmitters like dopamine (B1211576) and D-AP5, as well as second messengers.[1][5]
Comparative Analysis of Photolytic Properties
The efficiency of a photolabile protecting group is determined by several key parameters, including its absorption wavelength (λmax), molar extinction coefficient (ε), and quantum yield (Φu). The quantum yield represents the fraction of absorbed photons that result in the cleavage of the cage. While quantitative data for NPEC-caged compounds is less abundant in the literature compared to more established groups like MNI, the available data demonstrates its utility.[3]
| Photolabile Group | Caged Molecule | λmax (nm) | Quantum Yield (Φu) | Release Rate (s⁻¹) | Key Features |
| NPEC | D-AP5 | 340–360 | 0.12 (at pH 7.4)[1] | 10-20 (at pH 7.4)[2][3][5] | High hydrolytic stability, no reported GABA-ergic off-target effects.[1][4] |
| NPEC | Coumarin (B35378) | 365 | 0.33 - 0.53[6] | - | High uncaging cross-section.[6][7] |
| NPPOC | - | 365 | 0.41 (in methanol)[5] | - | Related to NPEC, good quantum yield but low molar absorptivity.[5] |
| MNI | Glutamate | ~350 | ~0.085[8] | < 1 µs (release half-time) | Fast release kinetics, well-characterized for two-photon uncaging.[4][8] |
| DMNB | 8-Br-cAMP/cGMP | - | - | - | Compared to NPE-caged versions which showed better solvolytic stability.[9] |
Note: The release kinetics for NPEC cages are described as the "dark" reaction rates following photoexcitation.[3][5]
Experimental Protocols
Precise and reproducible experimental outcomes rely on well-defined protocols. Below are detailed methodologies for key experiments involving NPEC-caged compounds.
Protocol 1: Preparation of NPEC-Caged Compound Stock Solution
This protocol outlines the preparation of a stock solution for NPEC-caged dopamine, which can be adapted for other NPEC-caged compounds.
Reagents:
-
NPEC-caged-dopamine powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Allow the vial of NPEC-caged-dopamine to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving the powder in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in light-proof tubes.
-
Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[10]
Protocol 2: General One-Photon Uncaging in Acute Brain Slices
This protocol describes a general procedure for focal photolysis of NPEC-caged compounds in brain slices.
Materials:
-
Acute brain slice preparation
-
Artificial cerebrospinal fluid (aCSF)
-
NPEC-caged compound (e.g., NPEC-caged-dopamine)
-
Patch-clamp electrophysiology setup
-
Microscope with a UV light source (e.g., 360 nm)
Procedure:
-
Allow brain slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Prepare the working solution by diluting the NPEC-caged stock solution into the aCSF to the desired final concentration (e.g., 10 µM for NPEC-caged dopamine).[5] Protect this solution from light.
-
Switch the perfusion to the aCSF containing the NPEC-caged compound and allow the slice to equilibrate for at least 10-15 minutes.[5][10]
-
Identify a target neuron for recording.
-
Deliver a brief pulse of UV light (e.g., 0.5 seconds) through the objective to uncage the compound.[5] The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.
-
Record the physiological response (e.g., postsynaptic potential or current).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. NPEC-caged-D-AP5 | Benchchem [benchchem.com]
- 2. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. - Research - Institut Pasteur [research.pasteur.fr]
- 5. benchchem.com [benchchem.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Quantifying the Photolysis Efficiency of NPEC-caged-LY379268: A Comparative Guide
Comparative Analysis of Caged mGluR Agonists
The efficiency of a caged compound is primarily determined by its photochemical properties, namely its molar extinction coefficient (ε) and quantum yield (Φ). The extinction coefficient dictates how strongly the compound absorbs light at a specific wavelength, while the quantum yield represents the efficiency of the absorbed light in inducing the photolysis (uncaging) reaction. A higher product of these two values (ε × Φ) indicates a more efficient caged compound, requiring less light to release a given amount of the active molecule.
| Caged Compound | Caging Group | Agonist | Molar Extinction Coefficient (ε) at λmax | Quantum Yield (Φ) | Two-Photon Cross-Section (σ2p) |
| NPEC-caged-LY379268 (estimated) | NPEC | LY379268 | ~5,000 M⁻¹cm⁻¹ at ~350 nm | ~0.07 | Not widely reported |
| MNI-caged-L-glutamate | MNI | L-glutamate | 4,300 M⁻¹cm⁻¹ at 330 nm | 0.065 - 0.085 | 0.06 GM at 730 nm[1][2][3] |
Note: The values for this compound are estimated based on data for NPEC-caged L-glutamate, assuming similar photochemical properties due to the identical caging group. Researchers are strongly encouraged to experimentally determine these values for this compound in their specific experimental conditions.
Signaling Pathway of Group II mGluR Activation
The activation of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3) by an agonist like LY379268 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate neuronal excitability and synaptic transmission.
Experimental Protocols
To accurately quantify the photolysis efficiency of this compound or any other caged compound, a combination of spectrophotometric and analytical chemistry techniques is required. Below are detailed protocols for determining the molar extinction coefficient and the quantum yield of photolysis.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for calculating the number of photons absorbed during a photolysis experiment.
Workflow:
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of the caged compound and dissolve it in a suitable solvent (e.g., DMSO for stock, then diluted in aqueous buffer for measurements) to a known concentration (e.g., 10 mM).
-
Prepare serial dilutions: Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., 10, 20, 50, 100, 200 µM).
-
Measure UV-Vis spectra: For each dilution, measure the full UV-Vis absorption spectrum (e.g., from 250 to 500 nm) using a spectrophotometer. Use the experimental buffer as a blank.
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Measure absorbance at λmax: For each dilution, record the absorbance at the determined λmax.
-
Plot data: Plot the absorbance at λmax as a function of the concentration of the caged compound.
-
Calculate ε: According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the linear fit to the plotted data is the molar extinction coefficient (ε).
Determination of Photolysis Quantum Yield (Φ) using Chemical Actinometry
The quantum yield of photolysis is the ratio of the number of molecules uncaged to the number of photons absorbed. Potassium ferrioxalate (B100866) actinometry is a common and reliable method for determining the photon flux of the light source, which is necessary for calculating the quantum yield.[4]
Workflow:
Protocol:
Part A: Photon Flux Determination with Potassium Ferrioxalate Actinometry [4][5]
-
Prepare actinometer solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-proof container.[4]
-
Prepare developer solution: Prepare a solution of 0.1% (w/v) 1,10-phenanthroline in water.
-
Prepare buffer solution: Prepare a buffer solution of 0.5 M sodium acetate (B1210297).
-
Irradiation: Fill a cuvette with a known volume of the actinometer solution and irradiate it with the light source used for photolysis for a specific duration (e.g., 60 seconds). Ensure the geometry of the setup is identical to that used for the caged compound photolysis. A non-irradiated sample should be kept as a dark control.
-
Development: In the dark, take a precise aliquot of the irradiated and dark control solutions and add them to separate volumetric flasks. Add the 1,10-phenanthroline solution and the sodium acetate buffer to form the colored Fe(II)-phenanthroline complex. Dilute to the final volume with distilled water.[4]
-
Spectrophotometry: After allowing for color development (typically 30 minutes), measure the absorbance of the solutions at 510 nm.
-
Calculation of Photon Flux:
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe(II)-phenanthroline complex is ~11,100 M⁻¹cm⁻¹.
-
Calculate the photon flux (in moles of photons per unit time) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Part B: Caged Compound Photolysis and Quantum Yield Calculation
-
Prepare caged compound solution: Prepare a solution of the caged compound at a concentration that gives a known absorbance at the irradiation wavelength.
-
Irradiation: Irradiate a known volume of the caged compound solution under the exact same conditions (light source, geometry, duration) as the actinometry experiment.
-
Quantify photolysis: Determine the number of moles of the caged compound that have been photolyzed. This can be done using High-Performance Liquid Chromatography (HPLC) by separating and quantifying the remaining caged compound and the photoproducts.[6]
-
Create a calibration curve for the caged compound and the released agonist using known concentrations.
-
Inject the irradiated and a non-irradiated control sample into the HPLC system.
-
Determine the decrease in the concentration of the caged compound or the increase in the concentration of the released agonist from the chromatograms.
-
-
Calculate Quantum Yield (Φ):
-
Calculate the number of photons absorbed by the caged compound solution using the determined photon flux and the fraction of light absorbed by the solution (which can be calculated from its absorbance).
-
The quantum yield (Φ) is the ratio of the moles of the caged compound photolyzed to the moles of photons absorbed.
-
Quantification of Photorelease using Electrophysiology
For neuroactive compounds like LY379268, the biological response can be used to quantify the amount of agonist released. Whole-cell patch-clamp recordings from cells expressing the target receptor provide a sensitive bioassay.[7][8][9]
Workflow:
Protocol:
-
Prepare cells: Use a cell line expressing the target receptor (e.g., mGluR2 or mGluR3) or primary neurons known to express these receptors.
-
Establish whole-cell patch-clamp: Obtain a stable whole-cell recording from a target cell.
-
Generate a dose-response curve: Bath apply known concentrations of the uncaged agonist (LY379268) and record the resulting current or voltage changes to construct a dose-response curve. This serves as the calibration curve.
-
Apply caged compound: Bath apply a known concentration of this compound. Ensure the caged compound itself does not elicit a response.
-
Photolysis: Deliver a calibrated light pulse of a specific duration and intensity to a defined area around the recorded cell.
-
Record response: Record the current or voltage response elicited by the photoreleased LY379268.
-
Quantify release: Compare the amplitude of the photo-evoked response to the calibration curve to estimate the effective concentration of LY379268 released by the light pulse.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively quantify the photolysis efficiency of this compound and make informed decisions about its application in their experimental designs.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
A Comparative Guide to the HPLC Analysis of NPEC-caged-LY379268 Uncaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of NPEC-caged-LY379268 uncaging with alternative methods for controlled agonist release. Supported by illustrative experimental data and detailed protocols, this document aims to assist researchers in selecting and implementing the most suitable technique for their specific research needs in studying group II metabotropic glutamate (B1630785) receptor (mGluR2/3) signaling.
Introduction to this compound
This compound is a photolabile derivative of LY379268, a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3). The NPEC (1-(2-nitrophenyl)ethyl) caging group renders the LY379268 molecule biologically inactive. Upon exposure to ultraviolet (UV) light, typically around 360 nm, the NPEC cage is cleaved, releasing the active LY379268 with high spatiotemporal precision. This allows for the controlled activation of mGluR2/3 receptors in specific locations and at precise times, making it a valuable tool for studying neuronal signaling pathways.
Comparative Analysis of Uncaging Technologies
The precise delivery of LY379268 can be achieved through various methods, each with its own advantages and limitations. Here, we compare this compound with other common photolabile protecting groups ("caged compounds") and the alternative technology of optogenetics.
Data Presentation: Quantitative Comparison of Uncaging Methods
| Property | NPEC-caged | MNI-caged | RuBi-caged | DEAC450-caged | Optogenetics (e.g., eOPN3) |
| Typical Uncaging Wavelength | ~360 nm (UV) | ~380 nm (UV) | 400-532 nm (Visible) | ~450 nm (Visible) | Wavelength specific to the opsin |
| Release Kinetics (Photolysis Rate) | Slower (milliseconds to seconds) | Fast (sub-microsecond) | Very Fast (<20 ns) | Fast | Milliseconds to minutes (for recovery) |
| One-Photon Excitation Efficiency | Efficient with near-UV light | Efficient with near-UV light | High quantum efficiency | High quantum efficiency | N/A |
| Two-Photon Excitation (2PE) Sensitivity | Very low two-photon cross-section | Adequate two-photon cross-section | High, suitable for 2PE | Good two-photon cross-section | N/A |
| Potential for Off-Target Effects | Phototoxicity from UV light; byproducts may have effects. | Can interfere with GABAergic transmission at high concentrations. | Not extensively reported for off-target effects. | Generally considered to have low off-target effects. | Off-target effects depend on opsin expression and light delivery. |
| Cellular Specificity | Low (affects all cells in the illuminated area) | Low | Low | Low | High (genetically targeted to specific cell types) |
Experimental Protocols
HPLC Analysis of this compound Uncaging
This protocol describes a hypothetical method for the analysis of this compound uncaging using reverse-phase HPLC with UV detection.
Objective: To quantify the amount of LY379268 released from its NPEC-caged precursor following photolysis.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
UV lamp (e.g., mercury arc lamp with a 365 nm filter)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Standard Preparation: Prepare stock solutions of both this compound and free LY379268 in a suitable solvent (e.g., DMSO) and then dilute to a series of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Prepare a solution of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a desired concentration (e.g., 100 µM).
-
Photolysis (Uncaging): Expose the sample solution to UV light (e.g., 365 nm) for a defined period. The duration of exposure should be optimized to achieve partial or complete uncaging as required by the experiment.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both caged and uncaged compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and free LY379268 based on the retention times of the standards.
-
Quantify the concentration of each compound by integrating the peak areas and comparing them to the calibration curves.
-
Calculate the percentage of uncaged LY379268.
-
Alternative Method 1: Uncaging of a Red-Shifted Caged Compound (e.g., DEAC450-caged-LY379268)
This protocol outlines the use of a caged compound that is sensitive to visible light, reducing the potential for phototoxicity associated with UV light.
Objective: To release LY379268 using visible light to minimize phototoxicity.
Methodology:
-
Sample Preparation: Prepare a solution of DEAC450-caged-LY379268 in the experimental buffer.
-
Photolysis: Use a visible light source (e.g., a 450 nm LED or laser) to illuminate the sample.
-
Analysis: The analysis of uncaging can be performed using the same HPLC method described in section 3.1. The key difference is the light source used for uncaging.
Alternative Method 2: Optogenetic Control of mGluR2/3 Signaling
This approach offers high cellular specificity by genetically targeting light-sensitive proteins to specific cell populations. Here, we describe a hypothetical scenario using a Gi/o-coupled opsin to mimic the inhibitory effect of mGluR2/3 activation.
Objective: To achieve cell-type-specific inhibition of neurotransmitter release, mimicking the effect of LY379268.
Methodology:
-
Vector Construction and Viral Delivery: Clone a Gi/o-coupled inhibitory opsin (e.g., eOPN3) into a viral vector (e.g., AAV) under the control of a cell-type-specific promoter. Inject the virus into the brain region of interest to express the opsin in the target neuronal population.
-
In Vivo Light Stimulation: Implant an optical fiber above the targeted brain region. Deliver light of the appropriate wavelength to activate the opsin.
-
Behavioral or Electrophysiological Analysis: Monitor the behavioral output or record the electrophysiological activity of downstream neurons to assess the effect of the optogenetic inhibition.
Visualizations
Signaling Pathway of LY379268
Caption: Signaling pathway of the mGluR2/3 agonist LY379268.
Experimental Workflow for HPLC Analysis
A Comparative Analysis of One-Photon vs. Two-Photon Uncaging of NPEC-caged-LY379268
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of one-photon and two-photon uncaging techniques for the controlled release of LY379268, a potent group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, from its NPEC-caged precursor. While direct comparative experimental data for NPEC-caged-LY379268 is limited in publicly available literature, this document extrapolates from the known properties of the 1-(2-nitrophenyl)ethyl (NPEC) caging group and the fundamental principles of one-photon and two-photon excitation to provide a comprehensive performance overview.
The choice between one-photon and two-photon uncaging is critical, impacting spatial resolution, tissue penetration, and potential phototoxicity. This guide aims to equip researchers with the necessary information to select the optimal uncaging strategy for their specific experimental needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance parameters for one-photon versus two-photon uncaging of NPEC-caged compounds, including the expected performance for this compound.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Supporting Rationale |
| Excitation Wavelength | Typically UV-A (e.g., ~360 nm) | Typically near-infrared (NIR) (e.g., ~720 nm for NPEC) | One-photon absorption corresponds to the molecule's peak absorption spectrum. Two-photon absorption utilizes two photons of approximately double the wavelength.[1][2] |
| Spatial Resolution | Lower (diffraction-limited cone of excitation) | Higher (diffraction-limited focal point) | Two-photon excitation is a non-linear process confined to a femtoliter-scale focal volume, offering subcellular precision.[1][3] |
| Tissue Penetration Depth | Shallow (<100 µm) | Deep (up to several hundred µm) | Longer wavelength NIR light used in two-photon excitation scatters less in biological tissue, allowing for deeper penetration.[4][5] |
| Uncaging Efficiency | Generally high for NPEC cages | Generally lower for NPEC cages compared to other specialized two-photon cages (e.g., MNI, RuBi) | NPEC has a lower two-photon absorption cross-section, requiring higher laser power for efficient uncaging.[3] |
| Phototoxicity | Higher risk, especially outside the focal plane | Lower risk, confined to the focal volume | One-photon excitation can cause damage along the entire light path, whereas two-photon excitation minimizes off-target effects.[4][6] |
| Temporal Resolution | Milliseconds to seconds | Milliseconds to seconds | The release kinetics are primarily determined by the properties of the NPEC caging group itself.[7] |
Experimental Protocols
Detailed methodologies for performing one-photon and two-photon uncaging experiments are crucial for reproducibility and obtaining reliable data. Below are generalized protocols that can be adapted for this compound.
One-Photon Uncaging Protocol
Objective: To release LY379268 in a targeted area using UV light.
Materials:
-
This compound
-
Appropriate buffer solution (e.g., artificial cerebrospinal fluid - aCSF)
-
UV light source (e.g., laser or lamp) coupled to a microscope
-
Biological sample (e.g., brain slices, cultured neurons)
-
Recording equipment (e.g., electrophysiology setup)
Procedure:
-
Preparation of this compound solution: Dissolve this compound in the desired buffer to the final working concentration. Protect the solution from light.
-
Sample Preparation: Prepare the biological sample according to standard protocols.
-
Application of Caged Compound: Apply the this compound solution to the sample. Ensure sufficient time for diffusion to the target area.
-
Target Identification: Identify the region of interest for uncaging using appropriate imaging techniques.
-
Photolysis: Deliver a focused pulse of UV light (e.g., ~360 nm) to the target area. The duration and intensity of the light pulse should be optimized to achieve the desired concentration of uncaged LY379268 while minimizing phototoxicity.[8]
-
Data Acquisition: Record the biological response (e.g., changes in membrane potential, intracellular calcium levels) following uncaging.
-
Control Experiments: Perform control experiments by delivering the UV light pulse in the absence of the caged compound to account for any light-induced artifacts.
Two-Photon Uncaging Protocol
Objective: To achieve highly localized, subcellular release of LY379268 using a focused NIR laser.
Materials:
-
This compound
-
Appropriate buffer solution (e.g., aCSF)
-
Two-photon laser scanning microscope with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire laser tuned to ~720 nm)
-
High numerical aperture (NA) objective lens
-
Biological sample
-
Recording equipment
Procedure:
-
Preparation of this compound solution: Prepare the solution as described for the one-photon protocol. Higher concentrations may be required to compensate for the lower two-photon uncaging efficiency of NPEC.[9]
-
Sample Preparation: Prepare the biological sample.
-
Application of Caged Compound: Apply the this compound solution to the sample.
-
Target Identification: Use the two-photon microscope to image the sample and identify the precise subcellular target (e.g., a single dendritic spine).[10]
-
Photolysis: Deliver a focused train of femtosecond laser pulses at the appropriate NIR wavelength (e.g., ~720 nm) to the target. The laser power and pulse duration must be carefully calibrated to release a sufficient amount of LY379268 without causing photodamage.[10][11]
-
Data Acquisition: Record the biological response with high temporal and spatial resolution.
-
Control Experiments: Perform control experiments, including light-only controls and application of the caged compound without photolysis, to ensure the observed effects are due to the uncaged LY379268.
Mandatory Visualizations
Signaling Pathway of LY379268
Caption: Signaling pathway of the mGluR2/3 agonist LY379268.
Experimental Workflow for Uncaging
Caption: General experimental workflow for uncaging experiments.
Comparison of One-Photon vs. Two-Photon Excitation
Caption: Spatial confinement of one-photon vs. two-photon excitation.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. OPG [opg.optica.org]
- 5. One vs two-photon microscopy [blog.biodock.ai]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Receptor Activation: Photoreleased LY379268 vs. Synaptic Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the precise mechanisms of synaptic transmission is fundamental to neuroscience and drug development. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, activates a diverse array of ionotropic and metabotropic receptors. The ability to selectively activate specific receptor subtypes with high spatiotemporal precision is crucial for dissecting their roles in synaptic function and plasticity.
Synaptic release represents the physiological gold standard for activating postsynaptic glutamate receptors. It involves the Ca²⁺-dependent fusion of glutamate-filled vesicles with the presynaptic membrane, leading to a rapid and transient increase in glutamate concentration in the synaptic cleft.[1]
Photorelease of caged compounds , such as NPEC-caged LY379268, offers a powerful alternative for precise pharmacological intervention. LY379268 is a potent and selective agonist for mGluR2 and mGluR3, which are primarily located presynaptically and act to inhibit further glutamate release.[2][3] The NPEC caging group renders LY379268 biologically inactive until it is cleaved by a flash of UV light, allowing for highly localized and temporally controlled receptor activation.[4][5]
This guide will compare these two methods of receptor activation, focusing on their efficacy, experimental considerations, and the types of data that can be obtained.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and typical quantitative parameters associated with synaptic glutamate release and the photorelease of LY379268.
Table 1: Comparison of Synaptic Glutamate Release and Photoreleased LY379268
| Feature | Synaptic Glutamate Release | Photoreleased LY379268 from NPEC Cage |
| Primary Target | Postsynaptic ionotropic (AMPA, NMDA) and metabotropic glutamate receptors | Presynaptic and postsynaptic mGluR2/3 |
| Primary Effect | Excitatory postsynaptic potential/current (EPSP/EPSC) | Inhibition of neurotransmitter release, modulation of neuronal excitability |
| Activator | Endogenous L-glutamate | Exogenous LY379268 |
| Release Mechanism | Action potential-induced vesicular exocytosis | Photolysis of NPEC cage by UV light |
| Temporal Control | Millisecond precision, dependent on presynaptic firing | Sub-millisecond to millisecond precision, controlled by light pulse duration |
| Spatial Control | Synapse-specific (micrometer scale) | Dependent on the focused light spot (can be diffraction-limited) |
| Concentration | High transient concentration in the synaptic cleft (mM range) | Controllable by initial caged compound concentration and light intensity |
| Reversibility | Rapid clearance by transporters | Diffusion and receptor unbinding |
Table 2: Quantitative Parameters of Synaptic and Photostimulated Events
| Parameter | Synaptic Release (Glutamate) | Photorelease (LY379268) |
| Agonist Concentration at Cleft/Target | Estimated to be in the low mM range for a brief period (<1 ms)[1] | Can be varied, typically resulting in µM to mM concentrations depending on experimental goals[5] |
| Receptor Occupancy | Can approach saturation for high-probability synapses | Dependent on local concentration and receptor affinity |
| Rise Time of Postsynaptic Response | < 1 ms (B15284909) for AMPA receptors | Dependent on uncaging kinetics and receptor activation, typically slower for G-protein coupled mGluRs |
| Decay Time of Postsynaptic Response | A few to tens of milliseconds for AMPA/NMDA currents | Seconds to minutes for mGluR-mediated signaling cascades |
| Typical Measured Response | Excitatory Postsynaptic Currents (EPSCs) or Potentials (EPSPs) | Reduction in the amplitude of evoked EPSCs/EPSPs[6] |
Experimental Protocols
I. Induction and Measurement of Synaptic Glutamate Release
This protocol describes a typical whole-cell patch-clamp recording experiment in acute brain slices to measure synaptic glutamate release.
1. Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette filled with an appropriate internal solution.
-
Place a stimulating electrode (e.g., bipolar tungsten) in a region known to provide synaptic input to the recorded neuron.
3. Evoking and Recording Synaptic Responses:
-
Deliver brief electrical stimuli (e.g., 0.1-0.2 ms duration) through the stimulating electrode to evoke synaptic release.
-
Record the resulting EPSCs in voltage-clamp mode or EPSPs in current-clamp mode.
-
Vary the stimulation intensity to determine the threshold and maximal response.
-
To study presynaptic properties, a paired-pulse protocol (two stimuli in close succession, e.g., 50 ms apart) can be used to measure the paired-pulse ratio.
II. Photorelease of NPEC-caged LY379268
This protocol outlines the procedure for uncaging LY379268 to study its effects on synaptic transmission.
1. Slice Preparation and Recording:
-
Prepare and maintain acute brain slices as described in the protocol above.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
2. Application of NPEC-caged LY379268:
-
Prepare a stock solution of NPEC-caged LY379268 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the aCSF to a final working concentration (e.g., 10-200 µM).
-
Perfuse the brain slice with the aCSF containing NPEC-caged LY379268 for a sufficient time to allow for tissue equilibration (e.g., 10-15 minutes).[5] Protect the preparation from ambient light to prevent premature uncaging.
3. Photolysis (Uncaging):
-
Use a light source capable of delivering UV light (e.g., a flash lamp or a UV laser) coupled to the microscope's optical path.
-
Focus the UV light spot onto the desired area (e.g., near the recorded neuron or the stimulating electrode).
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to photorelease LY379268. The duration and intensity of the flash should be optimized to elicit a biological response without causing photodamage.[4]
4. Data Acquisition:
-
Evoke synaptic responses using electrical stimulation as described above, both before and after the photolysis of NPEC-caged LY379268.
-
Record the changes in the amplitude and kinetics of the evoked EPSCs or EPSPs to determine the effect of mGluR2/3 activation. A reduction in the EPSC/EPSP amplitude is the expected outcome.[6]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for synaptic glutamate release and photoreleased LY379268.
Experimental Workflows
Caption: Experimental workflows for studying synaptic release and NPEC-caged LY379268.
Concluding Remarks
The choice between studying synaptic glutamate release and utilizing photoreleased agonists like LY379268 depends on the specific research question.
-
Synaptic stimulation is indispensable for investigating the physiological properties of synaptic transmission and plasticity. It provides a means to study the integrated function of the entire synaptic machinery, from presynaptic release to postsynaptic receptor activation and clearance.
-
Photorelease of LY379268 offers unparalleled precision for dissecting the role of a specific receptor subtype (mGluR2/3) in modulating synaptic function. This technique allows for targeted activation of these receptors at specific subcellular locations and time points, which is not possible with traditional bath application of drugs.
It is important to note that the activation of mGluR2/3 by LY379268 can also induce glutamate release from astrocytes, which could be a confounding factor in some experimental contexts.[7][8] Therefore, careful experimental design and appropriate controls are essential.
Future studies directly comparing the quantitative effects of photoreleased LY379268 and synaptically released glutamate on downstream signaling pathways and neuronal excitability within the same experimental system would be highly valuable for a more complete understanding of their relative efficacy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the mGlu2/3 receptor agonist LY379268 on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced sensitivity to group II mGlu receptor activation at corticostriatal synapses in mice lacking the familial parkinsonism-linked genes PINK1 or Parkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for NPEC-caged-LY379268
The following provides essential safety and logistical information for the proper disposal of NPEC-caged-LY379268, a selective group II metabotropic glutamate (B1630785) receptor (mGluR) agonist.[1][2][3][4][5] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Compound and Safety Data
Proper disposal of this compound requires an understanding of its chemical and biological properties. As a "caged" compound, it contains a photolabile protecting group (NPEC) that can be removed with light to release the active compound, LY379268.[3][6][7][8] Both the caged and uncaged forms, as well as any potential byproducts of the uncaging process, should be treated as hazardous chemical waste.
| Property | Value | Source |
| Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | [3] |
| Molecular Formula | C16H16N2O9 | [1][2] |
| Molecular Weight | 380.31 g/mol | [1][2] |
| Biological Target | Group II mGlu Receptors | [2][5] |
| Parent Compound | LY379268 | [3] |
| Storage | Store at -20°C | [3] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty vials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents used).
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure is to triple-rinse with a suitable solvent that can dissolve the compound. The rinsate must be collected as hazardous liquid waste.
4. Handling of "Uncaged" Compound:
-
If the compound has been exposed to light, it may have "uncaged," releasing the active LY379268 and a nitrosobenzaldehyde byproduct. This mixture should still be treated as hazardous waste and collected as described above.
5. Consultation with Environmental Health and Safety (EHS):
-
Crucially, before initiating any disposal, contact your institution's EHS or equivalent safety office. They will provide specific guidance on the appropriate disposal methods and waste streams for your location. General guidelines for chemical waste disposal should be followed.[9][10][11][12]
6. Arranging for Waste Pickup:
-
Once the waste container is full, seal it securely and request a waste pickup from your institution's EHS office. Store the sealed container in a designated hazardous waste accumulation area until pickup.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPEC-caged-LY 379268 | CAS 1257323-82-2 | Tocris Bioscience [tocris.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Using photolabile protecting groups for the controlled release of bioactive volatiles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for NPEC-caged-LY379268
For researchers, scientists, and drug development professionals working with NPEC-caged-LY379268, a selective group II metabotropic glutamate (B1630785) receptor (mGluR) agonist, ensuring safe handling and proper disposal is paramount. This guide provides immediate, essential safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, to foster a secure laboratory environment.
This compound is a photoactivatable compound, meaning its biological activity is initiated by exposure to UV light.[1] This property necessitates specific precautions to prevent unintended activation and potential exposure to the active form of LY379268. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the handling of similar NPEC-caged compounds and general laboratory safety standards for light-sensitive and biologically active materials.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | UV-blocking Safety Glasses or Goggles | Must conform to ANSI Z87.1 standards. Essential to protect eyes from splashes and accidental UV exposure that could uncage the compound. |
| UV-blocking Face Shield | Recommended when handling larger quantities or during procedures with a high risk of splashing. Provides a broader area of protection for the face.[2][3][4] | |
| Hand Protection | Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection against chemical permeation. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect skin and clothing from spills. |
| Chemical-Resistant Apron | Consider for procedures involving larger volumes or a higher risk of splashes. | |
| Respiratory Protection | Not Generally Required | For handling small quantities of the solid compound, a fume hood is sufficient. If there is a risk of aerosolization of the powder, a fit-tested N95 respirator may be considered. |
Operational Plan: From Receipt to Use
A systematic workflow ensures the integrity of the compound and the safety of laboratory personnel.
1. Receiving and Inspection:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the product name and CAS number (if available) on the label match the order.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store this compound in a cool, dark, and dry place, as recommended by the supplier. Tocris Bioscience suggests storing a similar compound, NPEC-caged-noradrenalin, at -20°C.
-
Keep the container tightly sealed to prevent degradation from moisture and air.
-
Store away from sources of UV light, including direct sunlight and some laboratory lighting.
3. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk.
-
Wear all recommended PPE.
-
To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or an aqueous buffer, as specified in the experimental protocol. Commercially available caged compounds are often sold in small aliquots (1-10 mg) and it is convenient to dissolve the entire amount in a solvent.[5]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to light.
4. Experimental Use:
-
When working with the compound in cell culture or other experimental systems, minimize exposure to ambient light to prevent premature uncaging.[1]
-
Use light sources with appropriate filters to deliver the specific wavelength of UV light required for uncaging.
-
Ensure that the experimental setup is designed to contain any potential spills or splashes.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into direct contact with the compound, including gloves, pipette tips, vials, and contaminated lab paper, should be considered hazardous waste.
-
Establish separate, clearly labeled waste containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, sealed hazardous waste bag or container.
-
Do not dispose of this waste in the regular trash.
-
Follow your institution's guidelines for the disposal of chemical waste.
3. Liquid Waste Disposal:
-
Collect all unused solutions and contaminated liquid waste in a sealed, properly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a glass container for organic solvents).
-
Do not pour liquid waste down the drain.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
4. Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
-
Dispose of the cleaning materials as hazardous solid waste.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their experiments, advancing our understanding of mGluR signaling while maintaining a secure and compliant laboratory environment. Always consult your institution's specific safety guidelines and the product's Certificate of Analysis for any additional handling information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
